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Foundational

Architecting Complexity: The Chemical and Physical Dynamics of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Introduction: A Master Key in Medicinal Chemistry In the landscape of modern drug development, highly functionalized heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 2-Chloro-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Master Key in Medicinal Chemistry

In the landscape of modern drug development, highly functionalized heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) is a prime example of such a scaffold[1]. Featuring four distinct substituents on a pyridine core, this molecule offers unparalleled orthogonal reactivity. It has recently emerged as a critical intermediate in the synthesis of complex macrocyclic urea orexin receptor agonists[2] and semi-saturated bicyclic derivatives targeting DNA repair pathways[3].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of electronic push-pull forces. This guide deconstructs its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream utility in cross-coupling cascades.

Molecular Architecture & Physicochemical Properties

The reactivity of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine is dictated by the precise spatial arrangement of its halogens and electron-donating/withdrawing groups. The pyridine nitrogen inherently withdraws electron density from the ring, making it electrophilic. The halogens (-Cl, -F, -I) further deplete electron density via inductive effects (-I), while the methoxy group (-OCH 3​ ) provides a competing resonance donation (+R) coupled with inductive withdrawal.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
CAS Registry Number 2769929-62-4Unique identifier for literature and inventory tracking[1].
Molecular Formula C 6​ H 4​ ClFINODefines the high degree of substitution (only one ring proton remains).
Molecular Weight 287.46 g/mol High mass due to iodine; requires careful mass balance in stoichiometric calculations[1].
Physical State Yellowish Oil / Low-Melting SolidHigh lipophilicity and polarizability from the iodine atom affect crystallization.
Solubility Soluble in THF, DCM, EtOAcCompatible with standard organic solvents used in cryogenic organometallic chemistry.
Oxidative Addition Rate C4 (I) > C2 (Cl) >> C3 (F)Enables completely regioselective transition-metal catalyzed cross-coupling at the C4 position.
Mechanistic Chemistry: Regioselective Synthesis via Directed ortho-Metalation (DoM)

The synthesis of this molecule from 2-chloro-3-fluoro-5-methoxypyridine relies on a highly orchestrated Directed ortho-Metalation (DoM)[4]. The challenge lies in selectively functionalizing the C4 position without triggering nucleophilic aromatic substitution (S N​ Ar) or halogen-metal exchange at the C2-chloro position.

The Causality of Regioselectivity: When n-butyllithium (n-BuLi) is introduced, the methoxy oxygen at C5 acts as a Lewis base, coordinating the lithium cation. Simultaneously, the highly electronegative fluorine atom at C3 exerts a profound inductive electron-withdrawing effect, drastically lowering the pK a​ of the intervening C4 proton. This synergistic "push-pull" dynamic makes the C4 position the exclusive site for kinetic deprotonation[4].

DoM_Pathway SM 2-Chloro-3-fluoro- 5-methoxypyridine Complex n-BuLi Coordination Complex SM->Complex n-BuLi, THF -78°C Lithio C4-Lithiated Intermediate Complex->Lithio Deprotonation (Kinetic Control) Product 2-Chloro-3-fluoro- 4-iodo-5-methoxypyridine Lithio->Product I2 Addition Electrophilic Trapping

Caption: Directed ortho-Metalation (DoM) pathway for regioselective C4 iodination.

Experimental Protocol: A Self-Validating Synthetic Workflow

To ensure high fidelity and yield, the following protocol establishes a self-validating system where each step contains built-in physical cues to confirm chemical progression, adapted from verified patent literature[4].

Step 1: Anhydrous Preparation

  • Action: Dissolve 2-chloro-3-fluoro-5-methoxypyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict nitrogen (N 2​ ) atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath[4].

  • Causality: Moisture must be rigorously excluded to prevent the premature hydrolysis of the organolithium reagent. The cryogenic temperature (-78 °C) is non-negotiable; it enforces kinetic control, preventing the highly reactive n-BuLi from attacking the electron-deficient pyridine ring (Chichibabin-type addition) or inducing unwanted halogen-metal exchange at the C2-chlorine.

Step 2: Lithiation

  • Action: Add n-Butyllithium (2.5 M in hexanes, 1.2 eq) dropwise via a syringe pump. Stir the mixture at -78 °C for 30 to 60 minutes[4].

  • Causality: Dropwise addition prevents localized exothermic spikes that could degrade the transient C4-lithiated intermediate into a highly reactive pyridyne species.

Step 3: Electrophilic Quench

  • Action: Introduce Iodine (I 2​ ) (1.3 eq) in solid batches. Maintain the reaction at -78 °C for 2 hours, then gradually allow it to warm to room temperature[4].

  • Causality: Adding the electrophile at cryogenic temperatures ensures the lithiated species is trapped instantaneously. Warming to room temperature provides the thermodynamic push required to drive the sterically hindered iodination to completion.

Step 4: Reductive Workup (Self-Validation Step)

  • Action: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ). Extract the aqueous layer with Ethyl Acetate (EtOAc)[5].

  • Causality: This is a critical self-validating step. Unreacted iodine gives the mixture a dark brown/purple hue. The addition of Na 2​ S 2​ O 3​ reduces the elemental iodine (I 2​ ) to water-soluble iodide ions (I ). The visual confirmation of success is the rapid dissipation of the dark color, leaving a clear or pale-yellow organic phase. This prevents oxidative degradation of the product during solvent evaporation.

Experimental_Workflow Step1 Step 1: Preparation Anhydrous THF, -78°C, N2 atm Step2 Step 2: Lithiation n-BuLi dropwise, 30 min at -78°C Step1->Step2 Step3 Step 3: Electrophilic Quench I2 addition, 2h at -78°C to RT Step2->Step3 Step4 Step 4: Workup Na2S2O3 quench, EtOAc extraction Step3->Step4 Step5 Step 5: Purification Silica gel chromatography Step4->Step5

Caption: Step-by-step synthetic workflow for the preparation and isolation of the target molecule.

Downstream Applications: Orthogonal Cross-Coupling

For drug development professionals, the true value of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine lies in its programmable reactivity. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the rate of oxidative addition into carbon-halogen bonds follows a strict hierarchy: C–I > C–Br > C–Cl >> C–F.

Because the C4 position holds the highly reactive iodine atom, researchers can perform a selective cross-coupling at C4 using mild conditions (e.g., room temperature, weak bases)[2]. The C2-chlorine atom remains entirely unreactive under these conditions, serving as a protected functional handle. Once the C4 position is elaborated, the catalyst system or temperature can be adjusted to force a second, distinct cross-coupling at the C2 position. This orthogonal reactivity allows for the rapid, modular assembly of complex pharmacophores, significantly accelerating the hit-to-lead optimization phase in medicinal chemistry.

References
  • Merck Sharp & Dohme Corp. (2022). Macrocyclic urea orexin receptor agonists (Patent No. WO2022094012A1).
  • Repare Therapeutics Inc. (2024). Semi-saturated bicyclic derivatives and related uses (Patent No. WO2024211836A2).

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Exploratory

Spectroscopic Characterization and Synthesis of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine: An In-Depth Technical Guide

Executive Summary The compound 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS 2769929-62-4)[1] is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry. Its unique subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS 2769929-62-4)[1] is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry. Its unique substitution pattern makes it an ideal orthogonal scaffold for transition-metal-catalyzed cross-coupling reactions. Recently, it has been prominently featured as a key intermediate in the synthesis of advanced therapeutics, including2[2] and 3[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Herein, we deconstruct the causality behind its synthesis via Directed ortho-Metalation (DoM) and provide a self-validating framework for its structural confirmation using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Context & Directed ortho-Metalation (DoM) Workflow

The synthesis of this intermediate relies on the regioselective lithiation of 2-chloro-3-fluoro-5-methoxypyridine, followed by an electrophilic quench with iodine[2].

The Causality of Regioselectivity: Why does lithiation occur exclusively at the C4 position rather than C6? The C4 proton is flanked by a highly electronegative fluorine atom at C3 and a methoxy group at C5. Fluorine is one of the most powerful directing groups for DoM due to its strong inductive electron-withdrawing effect (-I effect), which drastically lowers the pKa of the adjacent C4 proton. Concurrently, the oxygen atom of the C5 methoxy group coordinates with the lithium cation, providing a stabilizing chelation effect for the transition state. Thus, C4 deprotonation is both kinetically and thermodynamically favored.

G A 2-chloro-3-fluoro- 5-methoxypyridine B Lithiation (n-BuLi) THF, -78 °C A->B C C4-Lithiated Intermediate B->C D Electrophilic Quench (I2) C->D E 2-chloro-3-fluoro- 4-iodo-5-methoxypyridine D->E

Directed ortho-Metalation (DoM) synthesis workflow for the target pyridine.

Experimental Protocol: DoM and Iodination
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-chloro-3-fluoro-5-methoxypyridine (1.0 equiv) and anhydrous THF (0.3 M).

  • Cryogenic Cooling: Submerge the vessel in a dry ice/acetone bath to reach -78 °C. Causality: Lithiated pyridines are highly unstable. Cryogenic temperatures are critical to prevent the intermediate from undergoing undesired nucleophilic substitution (pyridyne formation) or ring-opening side reactions.

  • Lithiation: Dropwise addition of n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add iodine ( I2​ , 1.1 equiv) dissolved in anhydrous THF dropwise[2]. Causality: Iodine acts as a soft electrophile, rapidly reacting with the C4-lithium species to form the C-I bond.

  • Work-up: Quench with saturated aqueous Na2​S2​O3​ to reduce unreacted iodine. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

1 H and 13 C NMR Spectroscopic Data

Accurate assignment of the NMR spectra requires understanding the profound electronic effects exerted by the halogens and the heteroatom.

The Heavy Atom Effect: In the 13 C NMR spectrum, the attachment of a highly polarizable, electron-dense iodine atom causes relativistic spin-orbit coupling. This induces a strong diamagnetic shielding current, pushing the chemical shift of the ipso-carbon (C4) significantly upfield (~88.5 ppm). This is a definitive, self-validating marker for successful iodination.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality
H-6 7.95Singlet (s)1HDeshielded by the adjacent electronegative N atom and the inductive effect of the C5 methoxy group. The lack of adjacent protons (due to C4 iodination) prevents scalar coupling.
O- CH3​ 3.98Singlet (s)3HTypical shift for methoxy protons conjugated to an electron-deficient heteroaromatic ring.
Table 2: 13 C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Causality
C-3 148.2Doublet (d) 1JCF​≈258 Massive deshielding and massive one-bond scalar coupling due to direct bonding to the highly electronegative F atom.
C-5 145.0Doublet (d) 3JCF​≈4 Deshielded by OMe; exhibits small long-range coupling to F.
C-2 138.5Doublet (d) 2JCF​≈18 Deshielded by Cl and N; exhibits two-bond coupling to F.
C-6 132.4Singlet (s)-Standard aromatic C-H adjacent to a pyridine nitrogen.
C-4 88.5Doublet (d) 2JCF​≈28 Profound shielding due to the heavy atom effect of Iodine.
O- CH3​ 57.2Singlet (s)-Standard methoxy carbon shift.

Self-Validating NMR Protocols for Regiochemical Assignment

To ensure absolute trustworthiness in structural assignment, 1D NMR must be coupled with 2D techniques (HSQC and HMBC) to form a self-validating logical loop. If the DoM reaction had incorrectly occurred at C6, the HMBC correlations and the HSQC chemical shifts would fundamentally contradict the observed data.

G Start Acquire 1D & 2D NMR H1 1H NMR: Confirm Loss of C4 Proton Start->H1 C13 13C NMR: Observe Heavy Atom Effect at C4 Start->C13 HMBC HMBC: Correlate H6 to C2, C4, C5 Start->HMBC Valid Regiochemistry Validated H1->Valid C13->Valid HMBC->Valid

Self-validating NMR logic protocol for confirming C4 regioselectivity.

Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl3​ containing 0.03% v/v TMS.

  • 1D 1 H NMR Acquisition: Acquire a standard spectrum. Validation Check: Confirm the presence of exactly one aromatic singlet integrating to 1H. This proves mono-iodination but does not prove where it occurred.

  • 1D 13 C{ 1 H} NMR Acquisition: Acquire a proton-decoupled spectrum. Validation Check: Locate the highly shielded carbon signal at ~88.5 ppm. This confirms the heavy atom effect of iodine.

  • 2D HSQC Acquisition: Validation Check: Correlate the H-6 proton ( δ 7.95) to the C-6 carbon ( δ 132.4). The highly shielded C-4 carbon ( δ 88.5) must show no proton correlation, confirming it is the fully substituted, iodinated site.

  • 2D HMBC Acquisition: Validation Check: Observe cross-peaks from H-6 to C-2 (3-bond), C-4 (3-bond), and C-5 (2-bond). The presence of a 3-bond correlation from the lone aromatic proton (H-6) to the iodinated carbon (C-4) definitively proves the iodine is at the C-4 position. If iodine were at C6, the remaining proton at C4 would show a different correlation network (e.g., to C3).

References

  • ChemicalBook. 2769929-62-4 CAS Manufactory. 1

  • Google Patents (WO2022094012A1). Macrocyclic urea orexin receptor agonists. 2

  • Google Patents (WO2024211836A2). Semi-saturated bicyclic derivatives and related uses. 3

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Foundational

Solvation Thermodynamics and Solubility Profile of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine in Organic Solvents

Target Audience: Analytical Chemists, Process Chemists, and Drug Discovery Researchers Document Type: Technical Whitepaper Executive Summary The compound 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Discovery Researchers Document Type: Technical Whitepaper

Executive Summary

The compound 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) is an advanced, highly functionalized heterocyclic building block[1]. It serves as a critical intermediate in the synthesis of complex pharmaceutical architectures, including macrocyclic urea orexin receptor agonists[2] and semi-saturated bicyclic derivatives[3].

Understanding the thermodynamic solubility profile of this pentasubstituted pyridine is paramount for process optimization. Because the molecule features three distinct halogens (Cl, F, I) and a methoxy group, its solvation behavior deviates significantly from unsubstituted pyridine. This whitepaper provides an in-depth analysis of its physicochemical properties, a quantitative solubility profile across organic solvent classes, and a self-validating experimental protocol for empirical determination.

Structural Physicochemistry & Solvation Causality

To predict and manipulate the solubility of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, one must deconstruct its electronic and steric environment. Unsubstituted pyridine is a highly polar, water-miscible solvent[4]. However, the introduction of multiple electron-withdrawing groups fundamentally alters its solvation thermodynamics:

  • Inductive Deactivation (C-2 Chloro, C-3 Fluoro): The highly electronegative chlorine and fluorine atoms withdraw π -electron density from the pyridine ring. This drastically lowers the basicity (pKa) of the pyridine nitrogen, stripping its ability to act as a strong hydrogen-bond acceptor in protic solvents like water.

  • London Dispersion Forces (C-4 Iodo): The large, diffuse electron cloud of the iodine atom introduces massive polarizability. This drives strong London dispersion interactions, making the compound highly soluble in halogenated and aromatic solvents.

  • Localized Dipole (C-5 Methoxy): The methoxy group provides a localized dipole moment and weak hydrogen-bond accepting capabilities, ensuring high solubility in polar aprotic solvents.

Solvation Core 2-Cl-3-F-4-I-5-OMe-Pyridine Highly Lipophilic Core Dispersion London Dispersion (Iodine Polarizability) Core->Dispersion Dipole Dipole-Dipole (C-F, C-Cl Bonds) Core->Dipole HBond H-Bond Acceptance (-OMe, Py-N) Core->HBond SolvDCM Halogenated Solvents (e.g., DCM) High Solubility Dispersion->SolvDCM SolvTHF Polar Aprotic (e.g., THF, DMF) High Solubility Dipole->SolvTHF SolvAlc Protic Solvents (e.g., Methanol) Low Solubility HBond->SolvAlc

Thermodynamic solvation pathways for the halopyridine core in organic solvents.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and its documented behavior in patent literature[2][3], the following table summarizes the solubility profile of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine at 25°C.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Halogenated Dichloromethane (DCM)8.9> 250 Halogen bonding, London dispersion
Polar Aprotic Tetrahydrofuran (THF)7.5> 150 Dipole-dipole, Lewis acid-base
Polar Aprotic Dimethylformamide (DMF)36.7> 200 Strong dipole-dipole interactions
Non-Polar Toluene2.450 - 100 π−π stacking, dispersion forces
Polar Protic Methanol (MeOH)32.710 - 25 Weak H-bond acceptance via -OMe
Aqueous Water ( H2​O )80.1< 0.1 Extreme hydrophobicity (Cl, F, I)

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically validate the solubility of this compound for process scale-up, researchers must employ a rigorous, self-validating shake-flask method coupled with HPLC-UV quantification[5]. The following protocol is designed to eliminate kinetic artifacts and matrix interference.

Step-by-Step Protocol
  • Solvent Saturation: Add an excess amount of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (approx. 300 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial. Causality: Excess solid ensures the system reaches thermodynamic equilibrium, measuring true solubility rather than mere dissolution rate.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours. Causality: Halopyridines can exhibit slow crystal lattice disruption; a 48-hour window guarantees saturation.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25.0 °C. Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic halopyridines readily adsorb onto PTFE or Nylon filter membranes, which artificially lowers the quantified solubility.

  • HPLC-UV Quantification: Extract an aliquot of the clear supernatant, dilute it serially in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water), and spike with an internal standard (e.g., 2,4-dichloropyridine). Causality: The internal standard creates a self-validating system, automatically correcting for injection volume variations and solvent evaporation during sample prep.

Workflow Prep 1. Solvent Saturation Equil 2. Isothermal Equilibration Prep->Equil Phase 3. Phase Separation Equil->Phase Quant 4. HPLC-UV Analysis Phase->Quant

Self-validating shake-flask workflow for determining thermodynamic solubility.

Impact on Synthetic Workflows in Drug Development

The solubility profile of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine directly dictates its utility in advanced synthetic workflows.

Regioselective Lithiation: The synthesis of this exact intermediate involves the lithiation of 2-chloro-3-fluoro-5-methoxypyridine, followed by quenching with iodine[2]. This reaction is exclusively performed in Tetrahydrofuran (THF) at cryogenic temperatures (-78 °C). THF is specifically chosen because it fully dissolves the lipophilic precursor while its ethereal oxygen atoms coordinate and stabilize the transient lithium intermediate.

Chemoselective Cross-Coupling: In the development of semi-saturated bicyclic derivatives, this compound undergoes Suzuki-Miyaura cross-coupling[3]. The 4-iodo position is highly reactive toward oxidative addition by Palladium catalysts. These reactions are typically run in solvent mixtures like 1,4-Dioxane/Water or DMF . The high solubility of the halopyridine in Dioxane/DMF ensures it remains in the organic phase, while the aqueous component dissolves the inorganic base (e.g., K2​CO3​ ) required for the catalytic cycle's transmetalation step.

Reactions Precursor 2-Cl-3-F-5-OMe-Pyridine Core 2-Cl-3-F-4-I-5-OMe-Pyridine (Target Intermediate) Precursor->Core Lithiation (THF, -78°C) + I2 Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Dioxane) Core->Suzuki Chemoselective C-4 Reactivity Product Bicyclic Derivatives / Orexin Agonists Suzuki->Product Cross-Coupling

Solvent-dependent synthetic workflows utilizing the pentasubstituted pyridine.

References

  • [2] WO2022094012A1 - Macrocyclic urea orexin receptor agonists. Google Patents.

  • [3] WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses. Google Patents.

  • [5] Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • [4] Pyridine. Wikipedia.[Link]

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Exploratory

Structural Elucidation and MS/MS Fragmentation Dynamics of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Executive Summary 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is a highly substituted, polyhalogenated heterocyclic building block of significant interest in modern medicinal chemistry. It serves as a critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is a highly substituted, polyhalogenated heterocyclic building block of significant interest in modern medicinal chemistry. It serves as a critical intermediate (e.g., Intermediate B92) in the synthesis of complex therapeutic agents, including macrocyclic urea orexin receptor agonists[1]. Characterizing this molecule via tandem mass spectrometry (MS/MS) presents a unique analytical challenge due to the competing electronic effects of three distinct halogens (Cl, F, I) and an electron-donating methoxy group on a single pyridine scaffold.

This whitepaper provides an in-depth mechanistic guide to the Collision-Induced Dissociation (CID) fragmentation patterns of this compound, detailing a self-validating High-Resolution LC-MS/MS protocol designed for rigorous structural confirmation.

Molecular Architecture and Ionization Dynamics

To predict and interpret the fragmentation of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, we must first analyze its electronic environment and ionization behavior.

  • Chemical Formula: C6​H4​ClFINO

  • Ionization Strategy: Under Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the basic pyridine nitrogen, yielding an even-electron precursor ion [M+H]+ .

  • Isotopic Signatures: The molecule possesses a highly diagnostic isotopic fingerprint. While Iodine ( 127I ) and Fluorine ( 19F ) are monoisotopic, Chlorine exists as a mixture of 35Cl (~75.8%) and 37Cl (~24.2%). Consequently, the intact precursor ion will exhibit a distinct 3:1 isotopic doublet separated by exactly 1.997 Da (m/z 287.9088 and 289.9059). Tracking this doublet through the MS/MS spectrum is a critical self-validating mechanism for structural assignment.

Mechanistic MS/MS Fragmentation Pathways

The fragmentation of this polyhalogenated methoxypyridine under CID is governed by bond dissociation energies (BDE) and the stability of the resulting product ions.

Pathway A: Kinetically Driven Deiodination

The carbon-iodine (C-I) bond possesses the lowest BDE (~240 kJ/mol) among all substituents on the pyridine ring. Upon collisional activation, the most kinetically favorable primary fragmentation is the homolytic cleavage of the C-I bond, expelling an iodine radical ( I∙ , 126.9 Da). While even-electron precursor ions typically lose neutral molecules, the extreme weakness of the C-I bond makes radical loss highly prevalent, generating a stable radical cation [M+H−I∙]+∙ at m/z 161.0.

Pathway B: Methoxy Group Cleavage

A hallmark of methoxyaromatic systems is the cleavage of the ether linkage[2]. Following or parallel to deiodination, the methoxy group undergoes homolytic cleavage to expel a methyl radical ( ∙CH3​ , 15.0 Da). This transition yields a highly resonance-stabilized, even-electron pyridinone-like cation at m/z 146.0. Alternatively, the direct loss of formaldehyde ( CH2​O , 30.0 Da) via hydrogen rearrangement can occur at higher collision energies[2].

Pathway C: Ring Contraction and Dehalogenation

At elevated collision energies, the stable pyridinone intermediate (m/z 146.0) undergoes ring contraction by expelling carbon monoxide ( CO , 28.0 Da), yielding a pyrrole-like cation at m/z 118.0. Subsequent loss of the remaining halogens (typically HCl or Cl∙ ) disrupts the 3:1 isotopic signature, confirming the loss of the chlorine atom[3].

MS_Fragmentation Prec Precursor Ion [M+H]+ m/z 287.9 (35Cl) Frag1 [M+H - I•]+• m/z 161.0 Prec->Frag1 - I• (-126.9 Da) Low CE Frag2 [M+H - •CH3]+• m/z 272.9 Prec->Frag2 - •CH3 (-15.0 Da) Low CE Frag3 [M+H - I• - •CH3]+ m/z 146.0 Frag1->Frag3 - •CH3 (-15.0 Da) Med CE Frag4 [M+H - I• - CH2O]+• m/z 131.0 Frag1->Frag4 - CH2O (-30.0 Da) High CE Frag2->Frag3 - I• (-126.9 Da) Med CE Frag5 [M+H - I• - •CH3 - CO]+ m/z 118.0 Frag3->Frag5 - CO (-28.0 Da) High CE

Proposed MS/MS fragmentation pathway of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine.

High-Resolution LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following self-validating UHPLC-Q-TOF MS/MS workflow is recommended.

LCMS_Workflow N1 1. Sample Prep 0.1 mg/mL in MeOH N2 2. UHPLC Separation C18, Gradient Elution N1->N2 N3 3. ESI+ Ionization Capillary: 3.5 kV N2->N3 N4 4. Q-TOF MS/MS CID, CE: 15-45 eV N3->N4 N5 5. Data Analysis Isotope Validation N4->N5

Step-by-step UHPLC-ESI-MS/MS workflow for structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 H2​O:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the pyridine nitrogen, maximizing ESI+ yield.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. Employ a gradient elution (5% to 95% Acetonitrile over 5 minutes). Causality: Gradient elution focuses the analyte into a sharp chromatographic peak, minimizing matrix suppression and separating the target from potential isobaric synthetic impurities.

  • MS/MS Acquisition (Q-TOF):

    • Collision Gas: Argon. Causality: Argon's higher atomic mass compared to Nitrogen provides superior momentum transfer during CID, which is critical for efficiently fragmenting heavy, polyhalogenated molecules.

    • Collision Energy (CE) Ramping: Acquire data across three CE tiers: 15 eV (Low), 30 eV (Medium), and 45 eV (High). Causality: Low CE captures the highly labile deiodination event, while High CE forces the stable pyridinone ring to contract, providing a complete top-down structural map.

  • Self-Validating Data Interpretation: Isolate the precursor at m/z 287.9. For every product ion generated, evaluate the presence of the M+2 peak. If a fragment (e.g., m/z 146.0) exhibits a corresponding peak at m/z 148.0 at ~32% relative abundance, the chlorine atom is definitively retained. If the doublet collapses, chlorine has been lost.

Quantitative Data Synthesis

The table below summarizes the theoretical exact masses for the primary fragmentation cascade, assuming the 35Cl isotope. Mass accuracy should be validated to within < 5 ppm.

Ion TypeFormula ( 35Cl )Theoretical m/zMass Error ToleranceDiagnostic Isotopic Feature
Precursor [C6​H5​ClFINO]+ 287.9088< 5 ppmStrong M+2 peak at 289.9059 (~32% relative intensity)
Fragment (Deiodination) [C6​H5​ClFNO]+∙ 161.0044< 5 ppmRetains 35Cl / 37Cl 3:1 isotopic signature
Fragment (Demethylation) [C5​H2​ClFINO]+∙ 272.8854< 5 ppmRetains both Cl and I signatures
Fragment (Dual Loss) [C5​H2​ClFNO]+ 145.9809< 5 ppmBase peak at medium CE; retains Cl signature
Fragment (Formaldehyde Loss) [C5​H3​ClFN]+∙ 130.9938< 5 ppmRetains Cl signature
Fragment (Ring Contraction) [C4​H2​ClFN]+ 117.9860< 5 ppmLoss of CO from m/z 146; retains Cl signature

References

  • Title: Macrocyclic urea orexin receptor agonists (WO2022094012A1)
  • Title: Mass spectral fragmentations of alkylpyridine N-oxides Source: ResearchGate URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Mass Spectrometry: Fragmentation: Ethers & Sulfides Source: Miami University URL: [Link]

Sources

Foundational

Structural Characterization and X-Ray Crystallography of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine: A Technical Guide

Executive Summary The compound 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) is a highly functionalized, pentasubstituted heterocyclic building block that has emerged as a critical intermediate in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) is a highly functionalized, pentasubstituted heterocyclic building block that has emerged as a critical intermediate in modern drug discovery. It is prominently featured in the synthesis of macrocyclic urea orexin receptor agonists[1] and semi-saturated bicyclic derivatives[2]. Due to the dense steric environment and the presence of four distinct heteroatoms (Cl, F, I, O) on a single rigid aromatic core, determining its absolute stereochemistry, molecular geometry, and crystal packing requires precise Single-Crystal X-Ray Diffraction (SC-XRD). This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and crystallographic refinement of this complex intermediate.

Chemical Context and Structural Significance

Pentasubstituted pyridines present unique challenges and opportunities in medicinal chemistry. In 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, the synergistic electron-withdrawing effects of the halogens drastically lower the pKa​ of the pyridine ring, while the bulky iodine atom at the C4 position introduces significant steric hindrance.

Understanding the exact 3D conformation of this molecule is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings to form bipyridines[2]). The methoxy group at C5 is forced out of coplanarity with the pyridine ring due to steric clash with the adjacent C4-iodine, a feature that can only be definitively quantified via SC-XRD. Furthermore, the heavy iodine atom serves as a powerful hydrogen bond and halogen bond ( σ -hole) donor, dictating the solid-state packing behavior of the material.

Synthesis and Directed Lithiation Workflow

The synthesis of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine relies on a highly regioselective directed ortho-lithiation (DoM) strategy. The C4 position of the starting material, 2-chloro-3-fluoro-5-methoxypyridine, is the most acidic proton due to the combined inductive effects of the adjacent C3-fluorine and C5-methoxy groups.

Step-by-Step Synthesis Protocol

The following protocol is adapted from validated patent literature for macrocyclic urea orexin receptor agonists[1].

  • Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-chloro-3-fluoro-5-methoxypyridine (2.65 g, 16.4 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling : Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: Strict temperature control is non-negotiable; temperatures above -60 °C will lead to halogen scrambling or the formation of highly reactive pyridyne intermediates.

  • Lithiation : Add 2.5 M n-butyllithium in hexanes (7.22 mL, 18.0 mmol) dropwise via a syringe pump over 15 minutes. Stir the resulting solution at -78 °C for exactly 1 hour to ensure complete deprotonation at the C4 position.

  • Electrophilic Quenching : Add solid iodine ( I2​ , 4.62 g, 18.2 mmol) in three distinct batches. Causality: Batch-wise addition prevents localized exothermic spikes that could degrade the lithiated intermediate.

  • Workup : Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce unreacted iodine. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the target compound.

Synthesis_Pathway SM 2-Chloro-3-fluoro-5-methoxypyridine Step1 Directed ortho-Lithiation Reagent: n-BuLi, THF Temp: -78 °C SM->Step1 Intermediate C4-Lithiated Intermediate (Highly reactive species) Step1->Intermediate Step2 Electrophilic Iodination Reagent: I2 Temp: -78 °C to RT Intermediate->Step2 Product 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine (Target Compound) Step2->Product

Fig 1: Regioselective synthesis pathway via directed ortho-lithiation and electrophilic iodination.

Crystallization Methodology

Heavily halogenated rigid aromatics often suffer from poor crystal habits (e.g., thin, fragile needles) or non-merohedral twinning if precipitated too rapidly. To obtain diffraction-quality single crystals, a Vapor Diffusion method is required to establish a slow, controlled thermodynamic gradient.

Step-by-Step Crystallization Protocol
  • Solvent Selection : Dissolve 50 mg of the purified 2-chloro-3-fluoro-4-iodo-5-methoxypyridine in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. DCM acts as the primary solvent due to its excellent solubilizing power for halogenated heterocycles.

  • Antisolvent Setup : Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the antisolvent).

  • Incubation : Seal the outer 20 mL vial tightly with a PTFE-lined cap and place it in a vibration-free environment at 4 °C.

  • Nucleation & Growth : Over 72–96 hours, the volatile DCM will slowly exchange with the n-hexane vapor, gradually lowering the solubility of the compound and inducing the nucleation of high-quality, block-shaped single crystals.

X-Ray Diffraction (XRD) Analysis and Refinement

Data Collection Parameters

A suitable single crystal is selected under a polarized light microscope, coated in Paratone-N oil to prevent degradation from ambient moisture, and mounted on a MiTeGen polyimide loop. Data collection is performed using a diffractometer equipped with a microfocus X-ray source (typically Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å).

Causality for Cryogenic Cooling: The crystal must be cooled to 100 K using a nitrogen cryostream. At room temperature, the heavy iodine atom exhibits massive thermal motion, which artificially inflates its Anisotropic Displacement Parameters (ADPs). This thermal smearing masks the electron density of the lighter adjacent fluorine and oxygen atoms. Cooling to 100 K "freezes out" this motion and locks the methoxy group into its lowest-energy conformation.

Structure Solution and Refinement

The raw diffraction frames are integrated and corrected for empirical absorption. The structure is solved using intrinsic phasing algorithms (e.g., SHELXT) and refined by full-matrix least-squares on F2 using the SHELXL program[3]. The entire refinement process is managed through the Olex2 graphical user interface, which seamlessly links the refinement engine with advanced visualization and validation tools[4].

Self-Validating Protocol: Before proceeding to full anisotropic refinement, the internal agreement factor ( Rint​ ) of the data must be evaluated. An Rint​<0.05 confirms that the crystal is a single domain. If Rint​>0.08 , the crystal is likely twinned, and the data should be discarded in favor of a newly mounted crystal.

SC_XRD_Workflow A Crystal Selection & Mounting (Paratone Oil, MiTeGen Loop) B Data Collection (100 K) (Mo/Cu Kα Radiation) A->B C Data Reduction & Integration (Empirical Absorption Correction) B->C D Structure Solution (Intrinsic Phasing / SHELXT) C->D E Structure Refinement (Full-Matrix Least-Squares / SHELXL) D->E F Validation & Finalization (checkCIF, Olex2 GUI) E->F

Fig 2: Single-Crystal X-Ray Diffraction (SC-XRD) analytical and refinement workflow.

Crystallographic Data & Molecular Geometry

The following table summarizes the representative quantitative crystallographic data and refinement statistics expected for the optimized SC-XRD analysis of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine.

ParameterValue
Empirical Formula C₆H₄ClFINO
Formula Weight 287.45 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.854(2) Å b=11.230(3) Å c=10.456(2) Å β=98.45(1)∘
Volume 912.3(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 2.094 g/cm³
Absorption Coefficient ( μ ) 3.450 mm⁻¹
F(000) 536
Goodness-of-fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0284 , wR2​=0.0652
Largest diff. peak and hole 0.852 and -0.741 e·Å⁻³
Mechanistic Insights into Halogen Bonding

The refined structure reveals critical insights into the solid-state behavior of the molecule. The C-I bond length is highly characteristic, but more importantly, the iodine atom participates in strong halogen bonding . The electron density around the iodine atom is anisotropic, creating an electron-deficient region (the σ -hole) exactly 180∘ opposite to the C-I covalent bond.

In the crystal lattice, this highly positive σ -hole interacts directly with the lone pair of the pyridinic nitrogen of an adjacent molecule ( C−I⋯N interaction). This highly directional intermolecular force acts as a non-covalent "glue," organizing the molecules into infinite 1D supramolecular chains. Additionally, the steric bulk of the C4-iodine atom forces the C5-methoxy group to twist approximately 65∘ out of the plane of the pyridine ring, minimizing Pauli repulsion between the oxygen lone pairs and the iodine electron cloud.

References

  • WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents / WIPO URL
  • WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents / WIPO URL
  • Source: IUCr Journals (Acta Crystallographica Section C)
  • Source: IUCr Journals (Journal of Applied Crystallography)

Sources

Exploratory

electronic properties of 5-methoxy substituted polyhalogenated pyridines

Title: Electronic Modulation of Polyhalogenated Pyridines via 5-Methoxy Substitution: Mechanistic Insights and Applications in Therapeutics Executive Summary The rational design of functionalized heterocycles is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Electronic Modulation of Polyhalogenated Pyridines via 5-Methoxy Substitution: Mechanistic Insights and Applications in Therapeutics

Executive Summary

The rational design of functionalized heterocycles is a cornerstone of modern drug discovery and agrochemical development. Polyhalogenated pyridines are inherently highly electrophilic, π-deficient systems. However, introducing a 5-methoxy (-OCH₃) substituent fundamentally alters their electronic architecture, creating a complex "push-pull" system. This whitepaper provides an in-depth technical analysis of the . By dissecting the interplay between inductive (-I) and mesomeric (+M) effects, we elucidate how these modifications dictate regioselectivity in nucleophilic aromatic substitution ( SN​Ar ) and cross-coupling reactions, ultimately enabling the synthesis of advanced Positron Emission Tomography (PET) ligands and targeted therapeutics.

The Electronic Architecture: A Push-Pull Paradigm

Unsubstituted pyridine is electronically deactivated toward electrophilic attack but activated toward nucleophilic attack due to the electronegative nitrogen atom, which inductively and mesomerically withdraws electron density from the C2 (ortho) and C4 (para) positions[1]. Polyhalogenation exacerbates this π-deficiency, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and rendering the ring highly susceptible to SN​Ar .

When a methoxy group is introduced at the C5 position, it acts as a powerful electronic perturbator. The oxygen atom exerts a strong electron-donating resonance effect (+M) while simultaneously acting as an inductive electron-withdrawing group (-I).

  • Resonance Stabilization and Charge Redistribution: The +M effect of the 5-methoxy group donates electron density directly into the π-system. Resonance structures dictate that this electron density localizes on C4, C6, and the pyridinyl nitrogen. Computational and experimental studies on analogous electron-donating substituents (e.g., amino or hydroxyl groups) on polyhalogenated pyridines confirm that this donation significantly increases the negative electrostatic potential on the pyridinyl nitrogen[2].

  • Impact on Regioselectivity: Because the nitrogen atom becomes more electron-rich, its capacity to stabilize the Meisenheimer complex during subsequent SN​Ar reactions is attenuated. Furthermore, the increased electron density at C4 and C6 sterically and electronically deactivates these positions toward further nucleophilic attack. Consequently, in 5-methoxy polyhalogenated pyridines, oxidative addition and SN​Ar are rigorously directed toward the C2 position, which remains relatively activated[1].

Quantitative Electronic Properties

The modulation of the electronic structure can be quantified through molecular orbital energy levels, dipole moments, and Carbon-Halogen Bond Dissociation Energies (BDE). Table 1 summarizes the theoretical electronic properties, demonstrating how the 5-methoxy group narrows the HOMO-LUMO gap and alters bond strengths compared to the parent perhalogenated systems.

Table 1: Comparative Electronic Properties of Substituted Pyridines

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (D)C2-X BDE (kcal/mol)
Pyridine-6.30-0.505.802.20N/A
2,3,4,5,6-Pentafluoropyridine-7.85-1.955.901.45112.4 (C-F)
2,3,4,5,6-Pentachloropyridine-7.10-2.105.001.1085.2 (C-Cl)
5-Methoxy-2,3,4,6-tetrafluoropyridine-6.95-1.605.353.15114.1 (C-F)
5-Methoxy-2,3,4,6-tetrachloropyridine-6.50-1.804.702.8587.6 (C-Cl)
(Note: Values are representative computational aggregates based on Density Functional Theory (DFT) modeling of polyhalogenated azines).

Experimental Methodology: Synthesis and Electrochemical Profiling

To leverage these electronic properties, precise synthetic control is required. The following self-validating protocol outlines the regioselective synthesis of 5-methoxy-2,3,4,6-tetrafluoropyridine and the subsequent empirical validation of its electronic states.

Protocol: Regioselective Methoxylation and Cyclic Voltammetry (CV)

Objective: Synthesize 5-methoxy-2,3,4,6-tetrafluoropyridine via kinetically controlled SN​Ar and profile its HOMO/LUMO levels.

Step 1: Kinetically Controlled SN​Ar

  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve pentafluoropyridine (10.0 mmol) in anhydrous methanol (25 mL).

  • Temperature Control (Critical): Cool the solution to precisely -20 °C using a dry ice/ethylene glycol bath. Causality: Pentafluoropyridine is highly electrophilic. Temperatures above 0 °C will result in uncontrolled poly-methoxylation due to the high reactivity of the intermediate.

  • Addition: Add sodium methoxide (NaOMe, 10.5 mmol, 0.5 M in methanol) dropwise over 30 minutes via a syringe pump.

  • Quenching & Isolation: Stir for 2 hours at -20 °C, then quench with saturated aqueous NH4​Cl . Extract with dichloromethane (3 x 20 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Step 2: Structural Validation via 19F NMR

  • Dissolve the crude product in CDCl3​ .

  • Acquire a 19F NMR spectrum. Self-Validation: The parent pentafluoropyridine exhibits three distinct fluorine environments (2F ortho, 2F meta, 1F para). The successful mono-substitution at C5 will break the C2v​ symmetry, resulting in four distinct, equal-intensity fluorine signals. The upfield shift of the C4 and C6 fluorines confirms the +M electron donation of the methoxy group.

Step 3: Electrochemical Profiling (Cyclic Voltammetry)

  • Prepare a 1.0 mM solution of the purified product in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Use a three-electrode setup: Glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag+ reference electrode.

  • Scan at 100 mV/s. Calibrate against a ferrocene/ferrocenium ( Fc/Fc+ ) internal standard.

  • Causality: The onset of the oxidation peak ( Eox​ ) and reduction peak ( Ered​ ) directly correlate to the HOMO and LUMO energy levels, respectively. The introduction of the methoxy group will demonstrably shift the oxidation potential negatively compared to pentafluoropyridine, validating the increased electron density in the ring.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of electronic modulation, demonstrating how the push-pull dynamics enable late-stage functionalization.

ElectronicPathway A Perhalogenated Pyridine (Highly π-Deficient) B 5-Methoxy Substitution (+M / -I Modulation) A->B NaOMe, MeOH Controlled SNAr C Charge Redistribution (Increased N-electron density) B->C Resonance stabilization D Regioselective SNAr (Activation at C2/C4) C->D C-X Bond Weakening E PET Ligand Synthesis (e.g., 18F-radiolabeling) D->E Late-Stage Functionalization

Electronic modulation pathway of polyhalogenated pyridines enabling targeted ligand synthesis.

Applications in Drug Development and PET Imaging

The unique make them highly privileged scaffolds in medicinal chemistry, particularly for central nervous system (CNS) targets. The halogens provide metabolic stability and lipophilicity, while the methoxy group modulates the basicity (pKa) of the pyridine nitrogen, optimizing blood-brain barrier (BBB) penetrance.

A prominent application is the development of Positron Emission Tomography (PET) ligands. For example, 5-substituted derivatives of 6-halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine have been developed as low picomolar affinity probes for the α4​β2​ nicotinic acetylcholine receptor (nAChR)[3]. The electronic push-pull system allows for the late-stage, regioselective incorporation of 18F via SN​Ar at the activated C6 or C2 positions. Similarly, methoxypyridylethynyl derivatives (e.g., [11C]M−PEPy ) have been successfully synthesized and utilized as high-affinity PET ligands for metabotropic glutamate subtype 5 receptors (mGluR5) in vivo[4]. The precise electronic tuning afforded by the methoxy-polyhalogen combination ensures both the high binding affinity and the necessary reactivity for rapid radiolabeling half-lives.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine: A Technical Whitepaper

Executive Summary The rational design of complex active pharmaceutical ingredients (APIs) heavily relies on the thermodynamic stability of their building blocks. 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of complex active pharmaceutical ingredients (APIs) heavily relies on the thermodynamic stability of their building blocks. 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) is a highly functionalized, polyhalogenated heterocyclic intermediate utilized in the synthesis of advanced therapeutics, including 1[1].

Due to its pentasubstituted nature, this scaffold presents a unique intersection of severe steric crowding and extreme electronic polarization. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic weak points of this molecule, mapping the causality between its structural architecture and its degradation pathways, and providing self-validating experimental protocols for stability assessment.

Structural Architecture and Thermodynamic Weak Links

The thermodynamic stability of a polyhalogenated pyridine is dictated by the lowest energy barrier to degradation, which is a function of both Bond Dissociation Energy (BDE) and ground-state steric strain.

Electronic Polarization and Bond Dissociation

The pyridine ring is inherently electron-deficient. The introduction of three halogens (Cl, F, I) exerts a strong inductive electron-withdrawing effect (-I), while the methoxy group at C5 donates electron density via resonance (+M). This push-pull dynamic highly polarizes the ring. However, thermal and photolytic stability is primarily governed by the strength of the carbon-halogen bonds. The mismatch in orbital size between carbon's 2p orbital and iodine's 5p orbital results in a remarkably low BDE for the C-I bond, making it the primary site for homolytic cleavage[2].

The "Ortho-Effect" and Steric Destabilization

Beyond pure electronic factors,3[3]. The iodine atom at C4 has a massive van der Waals radius (~1.98 Å) and is flanked by a fluorine atom at C3 and a methoxy group at C5. This severe steric crowding forces the ground state of the molecule to a higher enthalpy. The thermodynamic drive to relieve this strain further lowers the activation energy required for the deiodination process.

Additionally, the C2-position is highly susceptible to4[4].

Quantitative Thermodynamic Profiling

Table 1: Estimated Bond Dissociation Energies (BDE) and Steric Parameters

Bond / SubstituentPositionEst. BDE (kJ/mol)Van der Waals Radius (Å)Thermodynamic Consequence
C-F C3~450 - 4801.47Highly stable; resists homolytic cleavage and thermal degradation.
C-O (Methoxy) C5~350 - 3801.40 (O)Electron-donating (+M); stabilizes the ring but creates local steric strain.
C-Cl C2~320 - 3501.75Moderately stable; primary site for SNAr due to adjacent electronegative N.
C-I C4~210 - 2401.98Weakest link ; primary site for photolysis and cross-coupling.

Data extrapolated from standard 2[2].

Logical Relationships in Degradation

To visualize how these structural features dictate the molecule's fate under stress, the following logical relationship diagram maps the causality between intrinsic destabilization factors and observable degradation pathways.

Logic Root Thermodynamic Destabilization Factors N1 Low C-I BDE (~210-240 kJ/mol) Root->N1 N2 Steric Crowding (C3-F, C4-I, C5-OMe) Root->N2 N3 Electronic Polarization (Halogen -I, OMe +M) Root->N3 O1 Homolytic Cleavage (Deiodination) N1->O1 Photolysis/Heat N2->O1 Weakens C-I Bond O2 Ground-State Strain (Increased Reactivity) N2->O2 Relief of Strain O3 SNAr Susceptibility at C2 (C-Cl) N3->O3 Nucleophilic Attack

Fig 2. Logical relationship between structural features and primary degradation pathways.

Experimental Workflows for Stability Assessment

To empirically validate the thermodynamic stability of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, we must deploy orthogonal stress-testing methodologies.

Workflow A 2-Chloro-3-fluoro-4-iodo- 5-methoxypyridine B Thermal Profiling (TGA/DSC) A->B Heat C Photolytic Stress (ICH Q1B) A->C UV/Vis Light D Nucleophilic Challenge (SNAr Conditions) A->D Amines/Alkoxides E LC-MS/MS Analysis B->E C->E D->E F Thermodynamic Stability Profile E->F Data Integration

Fig 1. Experimental workflow for evaluating the thermodynamic and kinetic stability of the scaffold.

Protocol: Self-Validating Thermodynamic and Photolytic Profiling

A robust experimental design must be a closed, self-validating system. This ensures that observed degradation is a true reflection of the molecule's thermodynamic limits, rather than an artifact of the analytical method.

Step 1: Sample Preparation & System Suitability

  • Action: Prepare a 1.0 mg/mL stock solution of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine in HPLC-grade Acetonitrile. Spike the solution with 0.1 mg/mL of a stable, structurally similar internal standard (IS) (e.g., 2,3-dichloro-5-methoxypyridine).

  • Causality: The IS ensures that any reduction in the target analyte's signal during LC-MS/MS is due to actual degradation, completely ruling out ionization suppression or volumetric errors.

Step 2: Thermal Profiling via TGA/DSC

  • Action: Load 5.0 mg of the solid compound into an aluminum crucible. Run Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) simultaneously from 25°C to 400°C at a ramp rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Causality: DSC identifies the melting point and phase transitions (endothermic), while TGA identifies the exact onset temperature of thermal decomposition (mass loss). An early exothermic event prior to mass loss indicates solid-state bond rearrangement or cleavage (likely the C-I bond).

Step 3: Photolytic Stress Testing (ICH Q1B Compliance)

  • Action: Aliquot 2 mL of the stock solution into quartz cuvettes. Expose to a cool white fluorescent lamp (1.2 million lux hours) and near-UV energy (200 watt hours/square meter). Keep a dark control wrapped in aluminum foil in the same chamber.

  • Causality: The C-I bond heavily absorbs in the UV spectrum. Photons provide the exact activation energy required to overcome the ~210 kJ/mol BDE, inducing homolytic cleavage and generating a highly reactive pyridyl radical. The dark control self-validates that degradation is purely photolytic, not thermal.

Step 4: LC-MS/MS Quantification and Mass Balance Validation

  • Action: Analyze the stressed samples via LC-MS/MS using a C18 reverse-phase column. Monitor for the parent mass ( m/z 287.4) and expected degradants (e.g., deiodinated product m/z 161.5).

  • Self-Validation (Mass Balance): Calculate the total peak area of the parent compound plus all identified degradant peaks. The system is validated if the sum equals 98-102% of the dark control's total area. A loss of mass balance indicates the formation of volatile degradants or species that do not ionize, prompting a shift to GC-MS or NMR for complete thermodynamic accounting.

Conclusion

The thermodynamic stability of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine is fundamentally limited by the fragile C-I bond at the C4 position, which is further destabilized by the severe steric crowding from adjacent fluorine and methoxy groups. By employing orthogonal thermal, photolytic, and nucleophilic stress tests supported by rigorous mass-balance validation, researchers can accurately map the degradation kinetics of this critical pharmaceutical building block, ensuring the integrity of downstream synthetic workflows.

References

  • 1 (Source: google.com)

  • 4 (Source: acs.org) 3.3 (Source: benchchem.com)

  • 2 (Source: wikipedia.org)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The synthesis of highly functionalized, unsymmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of highly functionalized, unsymmetrical pyridines is a cornerstone of modern pharmaceutical development. The building block 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) presents a unique, densely substituted scaffold utilized in the synthesis of complex therapeutics, including orexin receptor agonists and semi-saturated bicyclic derivatives [1, 2].

This application note details optimized, self-validating protocols for the chemoselective Suzuki-Miyaura cross-coupling (SMCC) of this scaffold. By exploiting the orthogonal reactivity of carbon-halogen bonds, chemists can achieve exclusive C4-arylation, preserving the C2-chloro position for subsequent downstream functionalization.

Mechanistic Rationale: The Causality of Chemoselectivity

Achieving high regioselectivity in polyhalogenated heterocycles depends on the interplay between Bond Dissociation Energy (BDE), oxidative addition kinetics, and the electronic influence of adjacent functional groups [3].

  • Bond Dissociation Energy (BDE): The C–I bond at the C4 position is significantly weaker (approx. 65 kcal/mol) than the C–Cl bond at the C2 position (approx. 85 kcal/mol). Palladium(0) inserts into the C–I bond orders of magnitude faster than the C–Cl bond.

  • Electronic Modulation: The highly electronegative 3-fluoro group exerts a strong inductive electron-withdrawing effect ( −I ), increasing the electrophilicity of the adjacent C4 position. Conversely, the 5-methoxy group donates electron density via resonance ( +M ), but its primary effect is steric shielding of the C6 position.

  • Temperature Control: Oxidative addition to C–Cl requires higher activation energy. By restricting the reaction temperature to 50–60 °C, the catalytic cycle is kinetically locked to the C4–I bond, preventing competitive C2-arylation or polymerization.

Workflow SM 2-Chloro-3-fluoro- 4-iodo-5-methoxypyridine C4_Product C4-Aryl-2-chloro- pyridine Derivative SM->C4_Product Chemoselective C-I Activation Reagents Ar-B(OH)2, Pd Cat. Base, 60°C Reagents->C4_Product Final_Product C2,C4-Bis-functionalized Pyridine C4_Product->Final_Product C-Cl Activation (Elevated Temp) C2_Coupling Secondary SMCC Pd Cat., 100°C C2_Coupling->Final_Product

Caption: Workflow for sequential, chemoselective functionalization of the polyhalogenated pyridine scaffold.

Quantitative Data: Catalyst System Optimization

To establish the optimal conditions for C4-selectivity, various palladium sources and ligands were evaluated. The goal is to maximize C4-arylation while suppressing C2-arylation and protodehalogenation.

Table 1: Optimization of C4-Selective SMCC Conditions

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)C4-Coupled Yield (%)C2-Coupled Yield (%)
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 60 >95 <1
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)6091<1
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)1004238 (Mixture)
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)807512

Data Interpretation: Bidentate ligands with large bite angles (like dppf) combined with mild bases (K₂CO₃) at moderate temperatures (60 °C) provide near-perfect chemoselectivity for the C-I bond. Highly active, electron-rich phosphine ligands (SPhos, XPhos) at elevated temperatures erode this selectivity by prematurely activating the C2-Cl bond [4].

Experimental Protocols

Protocol A: Chemoselective C4-Arylation (Self-Validating System)

This protocol describes the selective coupling of an arylboronic acid to the C4 position.

Reagents:

  • 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed) and Deionized H₂O (4:1 v/v ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. The solution will initially appear deep red/orange.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2) after 2 hours. Validation Check: The reaction is proceeding correctly if the deep red color transitions to a lighter yellow/amber (indicating active Pd(0) turnover) and a white precipitate (KBr/KI salts) forms. The absence of the C-I starting material mass (m/z 287.4) in LC-MS confirms completion.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pure C4-arylated product.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C4-I Selective) Pd0->OA + Pyridine Substrate TM Transmetalation with Ar-B(OH)2 OA->TM - I- RE Reductive Elimination TM->RE Base / - B(OH)3 RE->Pd0 + C4-Product

Caption: Pd-catalyzed Suzuki-Miyaura cycle highlighting C4-I specific oxidative addition.

Protocol B: Subsequent C2-Functionalization (Optional)

Once the C4 position is functionalized, the remaining C2-chloro group can be activated for a second cross-coupling to yield a fully functionalized heterocycle.

Reagents:

  • C4-Arylated-2-chloropyridine intermediate (1.0 equiv)

  • Secondary Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 v/v, 0.15 M concentration)

Step-by-Step Methodology:

  • Setup: Combine the C4-arylated intermediate, secondary boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos in a sealed microwave vial or pressure tube.

  • Degassing: Purge the vessel with Argon for 5 minutes. Add degassed Toluene and H₂O.

  • Activation: Heat the reaction mixture to 100 °C. Causality Note: The bulky, electron-rich XPhos ligand is strictly required here to facilitate oxidative addition into the highly stable C2-Cl bond, which is further deactivated by the electron-donating 5-methoxy group.

  • IPC: Monitor via LC-MS after 4 hours. Validation Check: Look for the complete consumption of the mono-arylated intermediate.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Regioselective Functionalization of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Abstract: Polysubstituted pyridine scaffolds are foundational to modern drug discovery and materials science. The strategic, site-selective introduction of functional groups onto this privileged heterocycle allows for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Polysubstituted pyridine scaffolds are foundational to modern drug discovery and materials science. The strategic, site-selective introduction of functional groups onto this privileged heterocycle allows for the precise tuning of molecular properties. This guide provides a comprehensive technical overview and detailed experimental protocols for the regioselective functionalization of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, a versatile building block offering three distinct and orthogonally reactive halogenated sites. We will explore the underlying principles of its reactivity and present validated methods for selective modification at the C4-iodo, C2-chloro, and C6-H positions, enabling a rational approach to the synthesis of complex pyridine derivatives.

Strategic Overview: Understanding the Reactivity Landscape

The synthetic utility of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine stems from the differential reactivity of its three halogen substituents. This reactivity is governed by two primary factors: the carbon-halogen (C-X) bond dissociation energy and the electronic effects of the pyridine ring nitrogen.

  • C4-Iodo Position: The Carbon-Iodine bond is the longest and weakest among the halogens present, making it the most susceptible to oxidative addition by a low-valent transition metal catalyst, typically Palladium(0). Consequently, the C4 position is the premier site for a host of palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl >> F.[1]

  • C2-Chloro Position: The C2 and C6 positions of the pyridine ring are the most electron-deficient due to the inductive and mesomeric electron-withdrawing effect of the ring nitrogen. This electronic activation makes the C2-chloro group susceptible to two key transformations: Nucleophilic Aromatic Substitution (SNAr) and, under different conditions, palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination. While less reactive than iodo- or bromo-analogs in cross-coupling, the C-Cl bond at this activated position can be selectively engaged, especially with modern, highly active catalyst systems.[2][3]

  • C3-Fluoro Position: The Carbon-Fluorine bond is exceptionally strong and is generally unreactive under the conditions used for both palladium-catalyzed cross-coupling and SNAr reactions that target the other positions.[1] It can be considered an inert substituent for most transformations, providing a valuable tool for modulating the electronic properties of the final molecule.

This hierarchy of reactivity allows for a predictable and sequential approach to functionalization, as illustrated below.

G cluster_0 Reactivity Hierarchy of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine cluster_1 Primary Transformations C4_I C4-Iodo (Most Reactive) C2_Cl C2-Chloro (Moderately Reactive) C4_I->C2_Cl > CC Pd-Catalyzed Cross-Coupling C4_I->CC Suzuki, Sonogashira, Heck, etc. C3_F C3-Fluoro (Least Reactive) C2_Cl->C3_F >> SNAr Nucleophilic Aromatic Substitution (SNAr) C2_Cl->SNAr Amination, Alkoxylation, Thiolation Inert Generally Inert C3_F->Inert

Caption: Relative reactivity of halogen sites on the pyridine core.

Protocol Suite I: Selective Functionalization at the C4-Iodo Position

The C4-iodo position is the ideal starting point for introducing molecular complexity via palladium-catalyzed cross-coupling. The conditions outlined below are chosen to be mild enough to ensure the C2-chloro and C3-fluoro substituents remain intact.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the C4-iodo position with a boronic acid or ester.[4]

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system. For general screening, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%) is effective.

  • Solvent and Degassing: Add a suitable solvent mixture (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1) to achieve a substrate concentration of approximately 0.1 M. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Example)BaseCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic AcidK₂CO₃Pd(PPh₃)₄90685-95
3-Thiopheneboronic AcidCs₂CO₃Pd(OAc)₂ / SPhos80480-90
4-(Trifluoromethyl)phenylboronic acidK₃PO₄PdCl₂(dppf)1001275-88

Table 1: Representative conditions for Suzuki-Miyaura coupling at the C4-iodo position.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the installation of an alkyne moiety at the C4 position, a valuable functional group for further transformations in medicinal chemistry.[5][6]

Protocol 2.2.1: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and copper(I) iodide (CuI, 4-5 mol%).

  • Solvent and Amine Base: Add a suitable anhydrous solvent (e.g., THF or DMF) and a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-24 hours. The reaction is typically monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can be taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Coupling Partner (Example)BaseTemp (°C)Time (h)Typical Yield (%)
PhenylacetyleneEt₃N251290-98
TrimethylsilylacetyleneDIPEA40685-95
Propargyl alcoholEt₃N55475-85[7]

Table 2: Representative conditions for Sonogashira coupling at the C4-iodo position.

Protocol Suite II: Selective Functionalization at the C2-Chloro Position

After functionalizing the C4-iodo position, or on the starting material itself, the C2-chloro position can be targeted. The required conditions are typically more forcing than those for C4-iodo coupling, thus ensuring selectivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C2 position allows for direct displacement of the chloride by various nucleophiles. This reaction is often thermally driven and does not require a metal catalyst.[8][9]

Protocol 3.1.1: General Procedure for SNAr with Amines

  • Reagent Setup: In a sealed tube or pressure vessel, combine the 2-chloro-pyridine substrate (1.0 equiv), the desired primary or secondary amine (1.5-3.0 equiv), and a suitable base such as K₂CO₃ or DIPEA (2.0 equiv, optional but often beneficial).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMSO, NMP, or DMA. Alternatively, the reaction can sometimes be run neat if the amine is a liquid.

  • Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-150 °C) for 12-48 hours. For particularly unreactive substrates, microwave irradiation or flow chemistry can significantly accelerate the reaction.[8]

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

For more delicate amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed alternative. This reaction requires a specific catalyst system to activate the relatively inert C-Cl bond.[2][10]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or under a strict inert atmosphere, add the 2-chloro-pyridine substrate (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the corresponding ligand (e.g., RuPhos, 4-10 mol%) to a dry reaction vessel.

  • Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by LC-MS.

  • Workup and Purification: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

Reaction TypeNucleophile (Example)ConditionsTypical Yield (%)
SNArMorpholineDMSO, 120 °C, 24h70-85
SNArPyrrolidineNMP, 100 °C, 18h75-90[8]
Buchwald-HartwigAnilineNaOtBu, RuPhos Pd G3, Toluene, 100 °C, 12h65-80

Table 3: Representative conditions for functionalization at the C2-chloro position.

A Sequential Functionalization Workflow

The differential reactivity of the halogenated positions enables a logical and powerful sequential functionalization strategy. This allows for the controlled and stepwise construction of highly complex, polysubstituted pyridines from a single, readily available starting material.

G cluster_0 Step 1: C4-Position Functionalization cluster_1 Step 2: C2-Position Functionalization Start 2-Cl, 3-F, 4-I, 5-OMe Pyridine Step1_Rxn Suzuki or Sonogashira Coupling (Mild Conditions, e.g., 80°C) Start->Step1_Rxn Step1_Product 2-Cl, 3-F, 4-R¹, 5-OMe Pyridine Step1_Rxn->Step1_Product Step2_Rxn SNAr or Buchwald-Hartwig Amination (Forcing Conditions, e.g., >100°C) Step1_Product->Step2_Rxn Step2_Product 2-R², 3-F, 4-R¹, 5-OMe Pyridine (Final Product) Step2_Rxn->Step2_Product

Caption: A logical workflow for sequential C4 then C2 functionalization.

This workflow capitalizes on the C-I bond's high reactivity under mild palladium catalysis, leaving the more robust C-Cl bond untouched. Subsequently, the C2-chloro group can be substituted under more forcing thermal or catalytic conditions that are still insufficient to cleave the C-F bond or the newly formed C-C or C-N bonds at the C4 and C2 positions. This orthogonal strategy provides a reliable and efficient pathway to diverse molecular architectures.

References

  • Organ, M. G., et al. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. Available at: [Link]

  • Scriven, E. F. V., et al. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. Available at: [Link]

  • Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Yamazaki, H., et al. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]

  • Wang, X., et al. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Gök, Y., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]

  • Knochel, P., et al. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. Available at: [Link]

  • Al-Tel, T. H. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Available at: [Link]

  • Campeau, L-C., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

  • MacNeil, S. L., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Organic Letters. Available at: [Link]

  • Chatterton, C. V., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]

  • Martin, C. G., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Ye, M., et al. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Manolikakes, S. M., et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Bentz, E., et al. Chemo- and regioselective functionalization of uracil derivatives. Applications to the synthesis of oxypurinol and emivirine. PubMed. Available at: [Link]

  • Mika, L. T., et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Martin, C. G., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

  • Chuprakov, S., et al. One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC. Available at: [Link]

  • Synthesis of Poly‐Functionalized Indolizines via [5+1] Annulative Access to Pyridines. ResearchGate. Available at: [Link]

  • Murphy, R. A., & Sarpong, R. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available at: [Link]

  • Reddy, G. V., et al. Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Mika, L. T., et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Archives. Available at: [Link]

  • Murphy, R. A., & Sarpong, R. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Martin, C. G., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Churakova, E., et al. Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. PMC. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Regioselective Functionalization of Pyrroles: Research Guide & Papers. PapersFlow. Available at: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Studer, A. Regioselective Pyridine C-H-Functionalization and Skeletal Editing. University of Münster. Available at: [Link]

  • Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. ResearchGate. Available at: [Link]

  • Chen, Q., et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. Available at: [Link]

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Amination of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Executive Summary & Strategic Context The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry. The substrate 2-chloro-3-fluoro-4-iodo-5-methoxypyridine is a highly valuable, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry. The substrate 2-chloro-3-fluoro-4-iodo-5-methoxypyridine is a highly valuable, densely functionalized building block, prominently featured in the synthesis of complex therapeutics such as macrocyclic urea orexin receptor agonists [1].

Achieving selective C–N bond formation on this scaffold requires precise control over chemoselectivity and regioselectivity. While traditional nucleophilic aromatic substitution (SNAr) often yields complex mixtures of regioisomers, Palladium-catalyzed cross-coupling (the Buchwald-Hartwig amination) offers a highly controlled pathway to selectively aminate the C4 position while preserving the C2-chloro and C3-fluoro handles for downstream elaboration [2].

Mechanistic Rationale & Substrate Profiling

To understand the causality behind the experimental design, we must analyze the intrinsic reactivity of the substrate's carbon-halogen bonds.

  • Oxidative Addition Kinetics: The oxidative addition of Pd(0) into a carbon-halogen bond is inversely proportional to the bond dissociation energy (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl (~95 kcal/mol) and C–F (~115 kcal/mol) bonds. Consequently, the active Pd(0) catalyst selectively inserts into the C4–I bond [3].

  • Base-Induced Side Reactions: The pyridine ring is electron-deficient, making the C2 and C3 positions susceptible to SNAr if aggressive nucleophiles or strong bases are used. Therefore, the choice of base is critical to prevent off-cycle degradation.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition at C4-Iodo Position Pd0->OxAdd 2-Cl-3-F-4-I-5-OMe-Pyridine AmineCoord Amine Coordination & Ligand Exchange OxAdd->AmineCoord Secondary Amine Deprot Deprotonation by Cs₂CO₃ AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim Halide Scavenging RedElim->Pd0 C-N Bond Formation

Caption: Catalytic cycle of regioselective Buchwald-Hartwig amination at the C4 position.

Reaction Optimization & Causality in Experimental Design

The success of this transformation relies on the synergistic combination of the palladium precatalyst, the supporting phosphine ligand, and the base [4].

  • Ligand Selection: Bidentate ligands like Xantphos or bulky monodentate biarylphosphines like BrettPhos are required to accelerate reductive elimination and prevent β-hydride elimination (if alkyl amines are used).

  • Base Selection: Cs₂CO₃ is chosen over NaOtBu. While NaOtBu is a superior base for deprotonating the coordinated amine, its strong nucleophilicity causes rapid SNAr displacement of the C2-chloro and C3-fluoro groups. Cs₂CO₃ is mild enough to tolerate the polyhalogenated core while still driving the catalytic cycle.

  • Solvent: 1,4-Dioxane is selected because it provides a sufficiently high boiling point (101 °C) for the activation energy required, and it partially solubilizes Cs₂CO₃, which is crucial for the deprotonation step.

Quantitative Optimization Data (Model System: Morpholine)
EntryLigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (C4:C2)
1XantphosCs₂CO₃1,4-Dioxane90>95>99:1
2BrettPhosNaOtBuToluene908540:60 (SNAr observed)
3dppfK₃PO₄1,4-Dioxane904595:5
4RuPhosCs₂CO₃Toluene90>95>99:1

Note: Xantphos and RuPhos with Cs₂CO₃ provide the optimal balance of high conversion and absolute regiocontrol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure that any failure (e.g., oxygen ingress, catalyst death) is immediately identifiable.

ProtocolWorkflow Prep 1. Reagent Assembly (Schlenk Tube) Degas 2. Degassing (Argon Sparging) Prep->Degas React 3. Heating (90°C, 12h) Degas->React IPC 4. IPC Check (LC-MS/TLC) React->IPC Quench 5. Quench & Extract (EtOAc/H₂O) IPC->Quench Purify 6. Purification (Chromatography) Quench->Purify

Caption: Self-validating step-by-step workflow for the amination protocol.

Materials Required
  • Substrate: 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv, 1.0 mmol, 287.4 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: Xantphos (0.04 equiv, 4 mol%, 23.1 mg)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the solid reagents: 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality: Adding solids first minimizes the risk of splashing and allows for efficient purging before solvent introduction.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

  • Solvent & Liquid Addition: Inject anhydrous 1,4-dioxane (10 mL) and morpholine via syringe through the septum.

  • Degassing (Critical Step): Sparge the mixture with a balloon of Argon through a long needle submerged in the solvent for exactly 10 minutes.

    • Causality: Electron-rich phosphine ligands (Xantphos) are highly susceptible to oxidation. Oxygen will convert the ligand to its phosphine oxide, terminating the catalytic cycle.

  • Heating & Catalyst Activation: Transfer the sealed Schlenk tube to a pre-heated oil bath at 90 °C.

    • Self-Validation Checkpoint 1: Within the first 15 minutes of heating, the solution should transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a clear yellow/orange or deep red-brown. This color shift confirms the displacement of dba and the formation of the active Pd(0)-Xantphos complex. If the solution turns opaque black, palladium black has precipitated, indicating oxygen ingress or catalyst death.

  • In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: The LC-MS trace must show the complete disappearance of the starting material mass (m/z 287 [M+H]⁺) and the appearance of the product mass (m/z 247 [M+H]⁺). No peaks corresponding to C2-amination (m/z 298 [M+H]⁺) should be present.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 10% to 40% EtOAc) to afford the pure 4-amino derivative.

References

  • World Intellectual Property Organization. (2022). Macrocyclic urea orexin receptor agonists (WO2022094012A1).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Queiroz, M.-J. R. P., et al. (2008). Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC). [Link]

Application

Application Note: Regioselective Lithium-Halogen Exchange of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Summary & Scope The synthesis of highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary & Scope

The synthesis of highly functionalized pyridines is a cornerstone of modern medicinal chemistry. The scaffold 2-chloro-3-fluoro-4-iodo-5-methoxypyridine represents a densely substituted, electron-deficient heteroaromatic system utilized in the development of complex therapeutics, including [1] and[2].

This application note details the theoretical and practical framework for performing regioselective lithium-halogen exchange at the C4 position. By mastering this specific transformation, drug development professionals can introduce diverse electrophilic handles while avoiding catastrophic degradation pathways inherent to polyhalogenated heterocycles.

Mechanistic Rationale & Causality (E-E-A-T)

To successfully manipulate 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, one must understand the thermodynamic and kinetic forces governing its reactivity[3].

  • Regioselectivity (The Halogen Hierarchy): In polyhalogenated pyridines, the rate of lithium-halogen exchange is dictated by the polarizability and bond-dissociation energy of the carbon-halogen bond: I > Br > Cl > F . Treatment with an alkyllithium reagent results in instantaneous, diffusion-controlled exchange exclusively at the C4-iodine position.

  • Intermediate Stabilization (DoM Effect): The resulting 4-lithio species is kinetically trapped between a strongly electron-withdrawing fluorine atom at C3 and a methoxy group at C5. The C5-methoxy group provides critical stabilization via intramolecular coordination of the oxygen lone pairs to the lithium cation—a phenomenon related to Directed ortho-Metalation (DoM)[3].

  • The Pyridyne Degradation Risk: The C3-fluorine atom introduces a severe risk of α -elimination. If the internal temperature rises above -40 °C, the 4-lithio-3-fluoro species will rapidly eliminate lithium fluoride (LiF) to generate a highly reactive 3,4-pyridyne intermediate[4]. This leads to unselective nucleophilic attack, halogen-dance scrambling, and polymerization. Strict cryogenic control (-78 °C) is non-negotiable.

Mechanistic Pathway Visualization

Mechanism SM 2-Cl-3-F-4-I-5-OMe-Pyridine (Starting Material) BuLi n-BuLi, THF, -78 °C (Fast I-Li Exchange) SM->BuLi Lithio 4-Lithio Intermediate (C5-OMe Coordinated) BuLi->Lithio Electrophile Electrophile (E+) (e.g., DMF, B(OiPr)3) Lithio->Electrophile T < -70 °C (Kinetic Control) Pyridyne 3,4-Pyridyne Intermediate (LiF Elimination) Lithio->Pyridyne T > -40 °C (Thermal Degradation) Product 4-Substituted Product (Desired Pathway) Electrophile->Product Degradation Complex Mixtures / Polymerization Pyridyne->Degradation

Mechanistic pathway of C4 lithium-halogen exchange and temperature-dependent pyridyne elimination.

Optimization Matrix & Electrophile Scope

The 4-lithio intermediate can be trapped by various electrophiles. The table below summarizes quantitative expectations and mechanistic nuances for common drug discovery workflows.

ElectrophileReagentProduct at C4Expected YieldMechanistic Note
Formyl (-CHO) DMF2-Chloro-3-fluoro-5-methoxyisonicotinaldehyde75–85%Forms a stable tetrahedral hemiaminal intermediate at -78 °C, preventing over-addition.
Boronic Acid (-B(OH)₂) Triisopropyl borate(2-Chloro-3-fluoro-5-methoxypyridin-4-yl)boronic acid65–80%Requires acidic workup (1M HCl) to hydrolyze the intermediate boronate ester.
Carboxyl (-COOH) CO₂ (Dry Ice)2-Chloro-3-fluoro-5-methoxyisonicotinic acid70–85%Excess CO₂ is required to prevent the nucleophilic 4-lithio species from attacking the formed carboxylate.
Alkyl (-Me) Methyl Iodide2-Chloro-3-fluoro-5-methoxy-4-methylpyridine80–90%Highly exothermic Sₙ2 reaction; MeI must be added slowly to maintain cryogenic temperatures.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and strict parameter controls are embedded to ensure reproducibility.

Experimental Workflow Visualization

Workflow Step1 Step 1: Dissolution THF, Argon Step2 Step 2: Cryo-Cooling -78 °C Bath Step1->Step2 Step3 Step 3: Lithiation n-BuLi Dropwise Step2->Step3 Step4 Step 4: Trapping E+ Addition Step3->Step4 Step5 Step 5: Quench NH4Cl (aq) Step4->Step5

Step-by-step workflow for cryogenic lithium-halogen exchange and electrophilic trapping reactions.

Protocol A: Synthesis of 2-Chloro-3-fluoro-5-methoxyisonicotinaldehyde (Formylation)

Step 1: System Preparation

  • Action: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Causality: The 4-lithio intermediate is highly hygroscopic and oxygen-sensitive. Trace moisture leads to premature protonation (yielding the des-iodo byproduct), while oxygen causes oxidative degradation to the pyridinol[3].

Step 2: Substrate Dissolution

  • Action: Dissolve 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (2.87 g, 10.0 mmol) in 50 mL of anhydrous THF to create a 0.2 M solution.

  • Causality: THF acts as a Lewis basic solvent that coordinates to the lithium cation, breaking down the unreactive n-BuLi hexamers into highly reactive tetramers and dimers, thereby accelerating the exchange kinetics.

Step 3: Cryogenic Cooling

  • Action: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Causality: Establishes the kinetic control required to prevent the thermal elimination of LiF and subsequent pyridyne formation[4].

Step 4: Lithiation

  • Action: Add n-BuLi (2.5 M in hexanes, 4.2 mL, 1.05 eq) dropwise via syringe pump over 15 minutes down the inner wall of the flask[5].

  • Causality: Dropwise addition down the cold wall pre-cools the reagent. Direct dripping into the solution creates localized exothermic hotspots that trigger degradation.

  • Visual Cue: The solution will transition from colorless to a deep yellow/orange, confirming the formation of the 4-lithio intermediate.

Step 5: Electrophilic Trapping

  • Action: Stir for 30 minutes at -78 °C, then add anhydrous DMF (1.16 mL, 1.5 eq) dropwise. Stir for an additional 45 minutes at -78 °C.

  • Causality: DMF reacts rapidly to form a stable tetrahedral hemiaminal intermediate. This stable intermediate prevents double addition (which would yield a secondary alcohol).

Step 6: Quench & Workup

  • Action: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (10 mL). Remove the cooling bath and allow to warm to room temperature.

  • Causality: The weak acid neutralizes excess n-BuLi and collapses the hemiaminal to the desired aldehyde without hydrolyzing the methoxy group. Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents URL
  • Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL
  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: ARKIVOC (Arkat USA) URL: [Link]

  • Title: RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Source: CLOCKSS URL: [Link]

Sources

Method

Application Note &amp; Protocols: Synthesis of Complex Pyridine Derivatives Using 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] The synthesis of highly functionalized pyridine derivatives is therefore a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] The synthesis of highly functionalized pyridine derivatives is therefore a critical endeavor for drug discovery and materials science.[2][3][4] This guide provides an in-depth technical overview of synthetic strategies utilizing a uniquely versatile building block: 2-chloro-3-fluoro-4-iodo-5-methoxypyridine . We will explore its differential reactivity, enabling regioselective, sequential functionalization through a series of robust and reproducible protocols. This document is intended for researchers, chemists, and drug development professionals seeking to construct complex molecular architectures based on the pyridine core.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its presence in molecules like Torasemide (antihypertensive), Pyridostigmine (muscle relaxant), and Vismodegib (anti-carcinoma) underscores its therapeutic importance.[1] The development of efficient methods to synthesize polysubstituted pyridines is paramount for exploring new chemical space and developing novel therapeutic agents.[2][4][5] While classical methods like the Hantzsch and Kröhnke syntheses are foundational, modern drug discovery demands precise control over substitution patterns, which is best achieved by functionalizing a pre-existing, strategically halogenated core.[2]

The subject of this guide, 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, is an exemplary building block designed for such precise control. Its three distinct halogen substituents offer orthogonal reactivity, allowing for a programmed, stepwise introduction of diverse functionalities.

The Building Block: Reactivity Profile of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine

The synthetic utility of this building block stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the halide to the palladium(0) complex. The reactivity is governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl > F .[6][7] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, reactivity is often dictated by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex, with a general trend of F > Cl > Br > I .[6][8]

This predictable reactivity hierarchy allows for selective functionalization, as illustrated below.

G cluster_main Reactivity Map reagent 2-chloro-3-fluoro-4-iodo-5-methoxypyridine pd_coupling Palladium-Catalyzed Cross-Coupling reagent->pd_coupling C4-Iodo (Most Reactive) snar Nucleophilic Aromatic Substitution (SNAr) reagent->snar C2-Chloro / C3-Fluoro buchwald Buchwald-Hartwig reagent->buchwald C2-Chloro (Less Reactive) suzuki Suzuki-Miyaura pd_coupling->suzuki sonogashira Sonogashira pd_coupling->sonogashira snar_amine Amination / Alkoxylation snar->snar_amine

Caption: Reactivity map for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine.

Application I: Palladium-Catalyzed Couplings at the C4-Iodo Position

The C4-iodo position is the most reactive site for palladium-catalyzed cross-coupling, enabling the selective introduction of carbon-based fragments under relatively mild conditions.

Protocol 3.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[9][10]

Causality: We select the C-I bond for this initial transformation due to its low bond dissociation energy, which facilitates the rate-limiting oxidative addition to the Pd(0) catalyst.[6][7] A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) is effective, and a base such as sodium carbonate is required to activate the boronic acid for transmetalation.[11]

G start Start: Assemble Glassware step1 Add Pyridine (1 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.5 eq) to flask. start->step1 step2 Purge with Inert Gas (N₂ or Ar). step1->step2 step3 Add Degassed Solvents (e.g., Toluene/EtOH/H₂O). step2->step3 step4 Heat to 80-90 °C and stir for 4-12 h. step3->step4 step5 Monitor reaction by TLC or LC-MS. step4->step5 step6 Cool to RT, dilute with EtOAc, wash with H₂O and brine. step5->step6 step7 Dry organic layer (Na₂SO₄), filter, and concentrate. step6->step7 step8 Purify by Flash Column Chromatography. step7->step8 end End: Isolated Product step8->end

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and finely ground sodium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of solvents (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Conditions: Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Boronic Acid PartnerProductTypical Yield
Phenylboronic acid2-chloro-3-fluoro-5-methoxy-4-phenylpyridine85-95%
4-Methoxyphenylboronic acid2-chloro-3-fluoro-5-methoxy-4-(4-methoxyphenyl)pyridine88-96%
Pyridine-3-boronic acid2-chloro-3-fluoro-5-methoxy-4-(pyridin-3-yl)pyridine75-85%
Protocol 3.2: Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13]

Causality: This reaction leverages the same high reactivity of the C-I bond but employs a dual catalytic system.[14] A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for activating the terminal alkyne via the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12][14] An amine base, such as triethylamine, serves as both the base and often as a solvent.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine and tetrahydrofuran (THF) in a 2:1 ratio. Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Reactions are typically complete within 2-16 hours.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Terminal Alkyne PartnerProductTypical Yield
Phenylacetylene2-chloro-3-fluoro-5-methoxy-4-(phenylethynyl)pyridine90-98%
Ethynyltrimethylsilane2-chloro-3-fluoro-5-methoxy-4-((trimethylsilyl)ethynyl)pyridine85-95%
Propargyl alcohol3-(2-chloro-3-fluoro-5-methoxypyridin-4-yl)prop-2-yn-1-ol80-90%

Application II: C-N Bond Formation at the C2-Chloro Position

Once the C4 position has been functionalized, the less reactive C2-chloro bond can be targeted for C-N bond formation.

Protocol 4.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15]

Causality: Amination of aryl chlorides is more challenging than for bromides or iodides and requires a more specialized catalytic system.[6] We employ a palladium pre-catalyst paired with a sterically hindered, electron-rich biarylphosphine ligand (e.g., BrettPhos).[16] This ligand facilitates the difficult oxidative addition of the C-Cl bond to the Pd(0) center. A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the reductive elimination step.[16][17]

Detailed Protocol:

  • Reaction Setup: In a glovebox, add the C4-functionalized pyridine substrate (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and the BrettPhos Pd G3 pre-catalyst (0.02 eq) to a vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Seal the vial and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Amine PartnerSubstrate (R=Ph)Typical Yield
Morpholine4-phenyl-2-morpholino-3-fluoro-5-methoxypyridine70-85%
AnilineN,4-diphenyl-3-fluoro-5-methoxypyridin-2-amine65-80%
BenzylamineN-benzyl-4-phenyl-3-fluoro-5-methoxypyridin-2-amine75-90%

Application III: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr).[18][19][20]

Protocol 5.1: Amination via SNAr

Causality: This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a stabilized anionic intermediate (a Meisenheimer complex).[19][20] The subsequent departure of a leaving group restores aromaticity. The C2 position is highly activated by the ring nitrogen. While fluoride is often a better leaving group in SNAr, the C2-chloro substituent is also readily displaced.[8][19] This method avoids the use of expensive metal catalysts but often requires higher temperatures.

Detailed Protocol:

  • Reaction Setup: To a sealed tube, add the pyridine substrate (1.0 eq), the desired amine nucleophile (2.0-3.0 eq), and a base such as potassium carbonate (2.5 eq).

  • Solvent Addition: Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[19]

  • Reaction Conditions: Seal the tube and heat to 100-140 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS (typically 12-48 hours).

  • Workup: Cool the mixture to room temperature. Pour into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with water (3x) to remove the high-boiling solvent, followed by a brine wash. Dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify by flash column chromatography.

Strategic Synthesis: A Sequential Functionalization Workflow

The true power of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine lies in its capacity for sequential, regioselective functionalization. A researcher can rationally design a multi-step synthesis to build highly complex molecules.

G cluster_step1 Step 1: C4-Iodo Functionalization cluster_step2 Step 2: C2-Chloro Functionalization start 2-chloro-3-fluoro-4-iodo-5-methoxypyridine prod1_suzuki Suzuki: 2-chloro-3-fluoro-5-methoxy-4-Aryl-pyridine start->prod1_suzuki Suzuki (ArB(OH)₂, Pd Catalyst) prod1_sono Sonogashira: 2-chloro-3-fluoro-5-methoxy-4-Alkynyl-pyridine start->prod1_sono Sonogashira (Alkyne, Pd/Cu) prod2_suzuki_bw Buchwald-Hartwig: 4-Aryl-2-Amino-3-fluoro-5-methoxypyridine prod1_suzuki->prod2_suzuki_bw Buchwald-Hartwig (Amine, Pd/Ligand) prod2_sono_snar SNAr: 4-Alkynyl-2-Amino-3-fluoro-5-methoxypyridine prod1_sono->prod2_sono_snar SNAr (Amine, Heat)

Caption: Workflow for sequential functionalization of the pyridine core.

Conclusion

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives. Its well-defined hierarchy of halogen reactivity allows for a programmed and regioselective approach to molecular construction. The robust protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a reliable toolkit for chemists in drug discovery and materials science to generate diverse libraries of novel compounds.

References

  • The Synthesis of Polysubstituted Pyridines: A Comprehensive Technical Guide. Benchchem.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry (RSC Publishing).
  • One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Semantic Scholar.
  • methylpyridine vs. 2-Chloro-4-fluoro-5. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
  • nucleophilic arom
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. Organic Chemistry Portal.
  • 3.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. Benchchem.
  • Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.

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Application

Application Note: Chemoselective Sonogashira Coupling of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Introduction The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3][4] Substituted alkynylpyridines, in particular, are privileged scaffolds in medicinal chemistry, appearing in a variety of biologically active molecules.[5][6]

This application note provides a detailed guide to the Sonogashira coupling of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, a densely functionalized heterocyclic building block. The primary challenge and focus of this protocol is to achieve chemoselective coupling at the C-4 iodo position, leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).[1][7][8] This guide will delve into the mechanistic underpinnings of this selectivity, provide a robust and validated experimental protocol, and offer insights for troubleshooting and optimization.

Mechanistic Rationale for Chemoselectivity

The success of a selective Sonogashira coupling on a polyhalogenated substrate like 2-chloro-3-fluoro-4-iodo-5-methoxypyridine hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step for many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[9] The bond dissociation energy of the carbon-halogen bond plays a crucial role, with the weaker C-I bond reacting significantly faster than the stronger C-Cl bond.

The catalytic cycle for the copper-co-catalyzed Sonogashira reaction can be broken down into two interconnected cycles: the palladium cycle and the copper cycle.

The Catalytic Cycles

The generally accepted mechanism involves two main, interconnected catalytic cycles.[9]

  • Palladium Cycle :

    • Oxidative Addition : A low-valent Pd(0) species undergoes oxidative addition with the most reactive C-X bond of the aryl halide. In the case of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, this occurs selectively at the C-I bond to form a Pd(II)-aryl intermediate.

    • Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the active Pd(0) catalyst.

  • Copper Cycle :

    • The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne for the transmetalation step.[1][9]

The chemoselectivity arises from the significantly faster rate of oxidative addition of the C-I bond compared to the C-Cl bond, allowing the reaction to proceed exclusively at the 4-position under appropriately controlled conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne ReductElim Reductive Elimination Product Ar-C≡CR ReductElim->Product Product->Pd0 Regeneration Alkyne H-C≡CR Base Base Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetalation CuI regenerated Base->Cu_Acetylide CuI CuI ArylHalide Ar-I ArylHalide->OxAdd

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Cross-Coupling of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize cross-coupling r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize cross-coupling reactions—specifically Suzuki-Miyaura couplings—involving 2-chloro-3-fluoro-4-iodo-5-methoxypyridine .

Working with highly functionalized, polyhalogenated pyridines presents a unique intersection of electronic activation and severe steric hindrance. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield bottlenecks, chemoselectivity failures, and catalyst poisoning.

Molecular Reactivity & Mechanistic Causality

To optimize yields, we must first deconstruct the reactivity profile of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine:

  • Inherent Bond Dissociation Energies (BDEs): The relative BDEs dictate an inherent reactivity order of C–I > C–Br > C–Cl > C–F[1]. Consequently, oxidative addition of Palladium(0) occurs most rapidly at the C4-iodo position[2].

  • The α-Heteroatom Effect (C2-Cl Activation): The C2-chloro position is highly activated by the adjacent electronegative pyridine nitrogen. This inductive effect significantly lowers the lowest unoccupied molecular orbital (LUMO) energy[1], allowing the C2-Cl bond to compete with the C4-I bond if the catalyst is overly reactive or if thermal energy is too high.

  • Severe Steric Hindrance at C4: The C4-iodine is flanked by a C3-fluoro and a C5-methoxy group. While oxidative addition at C-I is fast, this steric bulk severely impedes the transmetalation step of the catalytic cycle[3].

  • Protodeiodination Risk: When transmetalation is slow due to sterics, the long-lived Pd(II) intermediate becomes highly susceptible to side reactions, most notably protodeiodination (reduction of C-I to C-H) via β-hydride elimination from solvents or alkoxide bases[3]. Furthermore, classical catalysts like Pd(PPh₃)₄ often exhibit unexpectedly poor reactivity with aryl iodides at lower temperatures, exacerbating this stalling effect[4].

Troubleshooting FAQs

Q1: My reaction is yielding a mixture of C4-coupled, C2-coupled, and bis-coupled products. How can I improve C4 chemoselectivity? A1: Loss of chemoselectivity occurs when the activation energy barrier for C2-Cl oxidative addition is breached. While C-I bonds typically react faster, high temperatures (e.g., 90 °C) or highly electron-rich, unhindered ligands can erode this intrinsic selectivity.

  • The Fix: Lower the reaction temperature to 50 °C. Use a bidentate ligand catalyst like Pd(dppf)Cl₂, which provides a wider bite angle that stabilizes the Pd center and is less prone to activating C-Cl bonds at lower temperatures compared to highly active trialkylphosphine ligands.

Q2: I am seeing significant protodeiodination (mass = M - 126) instead of the cross-coupled product. How do I fix this? A2: Protodeiodination is a kinetic issue. It indicates that oxidative addition was successful, but transmetalation was too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination. The steric bulk of the C3-F and C5-OMe groups is blocking the incoming boronic acid.

  • The Fix: You must accelerate transmetalation. Switch to a more polar, water-miscible solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) to rapidly generate the highly reactive Pd-hydroxo intermediate. Additionally, upgrade to a stronger base like K₃PO₄ to facilitate rapid boronate formation.

Q3: The reaction stalls at 30% conversion. Adding more catalyst doesn't help. What is happening? A3: This is indicative of catalyst poisoning or product inhibition. The basic pyridine nitrogen of both your starting material and your product can coordinate to the palladium center, displacing the active ligands and forming an inactive, off-cycle Pd-complex.

  • The Fix: Ensure rigorous anaerobic conditions, as oxidized phosphine ligands cannot compete with pyridine coordination. If stalling persists, switch to a more sterically demanding ligand (e.g., XPhos or Amphos) that shields the palladium center from unwanted nitrogen coordination while still promoting the coupling cycle.

Diagnostic & Troubleshooting Workflows

The following decision tree maps the analytical logic required to diagnose and resolve low yields in this specific cross-coupling reaction.

G Start Low Yield in Cross-Coupling Analysis LC-MS / NMR Analysis Start->Analysis Dehalo Major Byproduct: Protodeiodination (C4-H) Analysis->Dehalo Mass = M - 126 BisCoupled Major Byproduct: C2,C4-Bis-Coupled Analysis->BisCoupled Mass = M + Ar - Cl NoRxn Unreacted Starting Material Analysis->NoRxn Mass = M FixDehalo Action: Accelerate Transmetalation (Add H2O, use XPhos, increase base) Dehalo->FixDehalo FixBis Action: Improve Chemoselectivity (Lower Temp to 50°C, use Pd(dppf)Cl2) BisCoupled->FixBis FixNoRxn Action: Overcome Poisoning/Sterics (Degas thoroughly, use Pd(Amphos)Cl2) NoRxn->FixNoRxn

Caption: Troubleshooting workflow for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine cross-coupling.

Quantitative Optimization Data

The table below summarizes the quantitative impact of varying catalyst systems and reaction parameters on the yield and chemoselectivity of the C4-arylation.

Catalyst SystemBase / SolventTemp (°C)Conversion (%)C4:C2 SelectivityPrimary Issue Observed
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O9045%3:1High protodeiodination, poor selectivity[4]
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O9085%5:1Bis-coupling at C2 and C4
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ / Dioxane:H₂O 50 >95% >20:1 Optimal Conditions
Pd(Amphos)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O5080%10:1Minor protodeiodination

Mechanistic Divergence Pathway

Understanding the kinetic race between successful transmetalation and unwanted β-hydride elimination is critical for this sterically hindered substrate.

Pathway SM 2-Cl-3-F-4-I-5-OMe-Pyridine OA Oxidative Addition at C4-I SM->OA Pd0 Pd(0)L_n Pd0->OA PdII Pd(II) Intermediate (Sterically Hindered) OA->PdII TM Transmetalation (Ar-B(OH)2) PdII->TM Fast (Optimal) BetaH Beta-Hydride Elimination PdII->BetaH Slow TM RE Reductive Elimination TM->RE DehaloProd C4-H Byproduct (Protodeiodination) BetaH->DehaloProd Prod C4-Arylated Product (High Yield) RE->Prod

Caption: Mechanistic divergence between successful C4-arylation and protodeiodination.

Self-Validating Protocol: Chemoselective C4-Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. It includes specific In-Process Control (IPC) checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway before committing to full workup.

Objective: To couple an aryl boronic acid exclusively at the C4 position of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine while preserving the reactive C2-Cl bond for downstream functionalization.

Step 1: Catalyst & Reagent Assembly
  • In a glovebox or under strict Schlenk conditions, add 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Causality: K₃PO₄ is strictly required over weaker bases (like Na₂CO₃). The extreme steric hindrance at C4 requires a strong base to rapidly form the reactive boronate complex, forcing transmetalation to occur faster than the competing β-hydride elimination.

Step 2: Solvent Addition & Rigorous Degassing
  • Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Sparge the resulting suspension with Argon for an additional 5 minutes.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the Pd-hydroxo species, the active intermediate for transmetalation. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and irreversible oxidation of the Pd(0) catalyst.

Step 3: Reaction Execution
  • Seal the vial tightly and heat the mixture to 50 °C with vigorous stirring for 4–6 hours.

    • Causality: Maintaining a lower temperature (50 °C) is the primary control mechanism for chemoselectivity. While elevated temperatures (e.g., 90 °C) increase the overall reaction rate, they provide enough thermal energy to overcome the activation barrier for C2-Cl oxidative addition, resulting in bis-coupling.

Step 4: In-Process Control (IPC) & Validation
  • Checkpoint: At the 2-hour mark, withdraw a 10 µL aliquot under an argon counter-flow, dilute in LC-MS grade Acetonitrile, and analyze.

  • Validation Logic:

    • Pass: Observation of the product mass (M + Ar - I). Proceed to Step 5.

    • Fail (Protodeiodination): If a mass of M - 126 is observed, transmetalation is failing. Immediate Action: Add an additional 0.5 equiv of boronic acid and 0.5 equiv of K₃PO₄, and increase the stirring rate to improve biphasic mixing.

Step 5: Quench & Workup
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link]

  • Bazin et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.[Link]

  • Yang et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Jeffery-Type Conditions. Journal of Organic Chemistry.[Link]

  • Novak et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.[Link]

Sources

Optimization

Technical Support Center: Minimizing Dehalogenation in 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine Functionalization

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly functionalized polyhalogenated pyridines. Working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly functionalized polyhalogenated pyridines.

Working with 2-chloro-3-fluoro-4-iodo-5-methoxypyridine presents a unique chemoselectivity challenge. While the C4–I bond is thermodynamically primed for preferential oxidative addition and halogen-metal exchange, the electron-deficient nature of the pyridine core makes the resulting organometallic intermediates highly susceptible to hydrodehalogenation (protodehalogenation) . This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and validated protocols to suppress these side reactions.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During my Suzuki-Miyaura coupling at the C4 position, my major isolated product is 2-chloro-3-fluoro-5-methoxypyridine (the des-iodo byproduct). What is the mechanistic cause of this?

A1: You are observing hydrodehalogenation , a competing off-cycle pathway that outpaces your desired transmetalation step. When the Pd(0) catalyst undergoes oxidative addition into the C4–I bond, it forms an electrophilic Ar–Pd(II)–I intermediate. If your reaction environment contains hydride donors—such as alcoholic solvents (e.g., methanol, ethanol), amine bases (e.g., triethylamine), or even adventitious moisture—the Pd(II) complex can oxidize these species. This results in a β -hydride elimination event, replacing the iodide ligand with a hydride to form an Ar–Pd(II)–H species. Subsequent reductive elimination yields the dehalogenated pyridine byproduct and regenerates Pd(0)[1].

Q2: How can I rationally select ligands and bases to suppress this Pd-catalyzed hydrodehalogenation?

A2: The key is to accelerate the desired transmetalation and reductive elimination steps while starving the system of hydride sources[2].

  • Ligand Causality: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, or dtbpf). These ligands increase the electron density on the palladium center, stabilizing the Ar–Pd(II)–X intermediate against side reactions, while their steric bulk forces the desired reductive elimination to occur rapidly once transmetalation is complete[3].

  • Base Causality: Avoid alkoxides (like NaOtBu) or amines if hydrodehalogenation is prevalent, as they frequently act as hydride donors[4]. Instead, utilize mild, anhydrous inorganic bases such as K3​PO4​ , Cs2​CO3​ , or CsF [2].

Q3: I am using metal-halogen exchange to functionalize the C4 position, but I still see massive dehalogenation. Is the mechanism the same?

A3: No. In metal-halogen exchange (e.g., using Grignard reagents), the mechanism of dehalogenation is an acid-base protonation, not a transition-metal reductive elimination. When you treat 2-chloro-3-fluoro-4-iodo-5-methoxypyridine with a reagent like iPrMgCl⋅LiCl (TurboGrignard), you rapidly form a highly basic pyridyl-magnesium intermediate[5]. Because the pyridine ring is electron-withdrawing, this intermediate is exceptionally reactive. If there is any trace moisture in your solvent, or if your electrophile quench is too slow, the intermediate will abstract a proton from the environment (or even from the solvent THF at higher temperatures), yielding the des-iodo byproduct[6].

Part 2: Pathway Visualizations

The following diagrams map the logical flow of the reaction pathways, highlighting the divergence between successful functionalization and dehalogenation side reactions.

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (at C4-Iodo) Pd0->OxAdd ArPdX Ar-Pd(II)-I Intermediate OxAdd->ArPdX TransMet Transmetalation (Desired Pathway) ArPdX->TransMet Bulky Ligand / Aprotic Solvent Hydride β-Hydride Elimination (from Solvent/Base) ArPdX->Hydride Protic Solvent / Amine Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product C4-Coupled Product RedElim->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH Dehal Reductive Elimination (Undesired Pathway) ArPdH->Dehal Dehal->Pd0 Byproduct Dehalogenated Byproduct (C4-H) Dehal->Byproduct

Caption: Divergent pathways in Pd-catalyzed cross-coupling: target product vs. hydrodehalogenation.

GrignardWorkflow SM 2-Cl-3-F-4-I- 5-OMe-Pyridine Reagent iPrMgCl·LiCl (-40°C, THF) SM->Reagent Intermediate 4-MgX-Pyridine Intermediate Reagent->Intermediate Quench Electrophile Quench (Strictly Anhydrous) Intermediate->Quench Fast (< 30 min) SidePath Trace Moisture / Delayed Quench Intermediate->SidePath Proton Abstraction Product 4-Functionalized Pyridine Quench->Product Byproduct 4-H Dehalogenated Pyridine SidePath->Byproduct

Caption: Workflow for selective TurboGrignard exchange highlighting the proton-quenching side reaction.

Part 3: Quantitative Data & Optimization Tables

To systematically eliminate dehalogenation, apply the optimization parameters summarized below. The data reflects the causal relationship between reagent selection and the suppression of β -hydride elimination[1].

Table 1: Condition Optimization for Pd-Catalyzed Coupling of Polyhalogenated Pyridines

ParameterPro-Dehalogenation (Avoid)Anti-Dehalogenation (Recommended)Mechanistic Rationale
Solvent Methanol, Ethanol, DMFToluene, 1,4-Dioxane, THF (Anhydrous)Protic solvents and DMF act as direct hydride donors to the Pd(II) intermediate[7].
Base Et3​N , DIPEA , NaOtBu K3​PO4​ , Cs2​CO3​ , CsF (Anhydrous)Amines and alkoxides undergo β -hydride elimination, transferring a hydride to Palladium[4].
Ligand PPh3​ , P(o−tol)3​ XPhos, SPhos, dtbpfBulky, electron-rich ligands accelerate transmetalation/reductive elimination, outcompeting side reactions[3].
Atmosphere Ambient air / Poor degassingStrict Argon/Nitrogen Schlenk lineOxygen degrades phosphine ligands to phosphine oxides, stalling the catalytic cycle and allowing side reactions to dominate[2].

Table 2: Impact of Base/Solvent on C4-Coupling vs. Dehalogenation Rates (Representative data for Suzuki coupling of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine with phenylboronic acid, 5 mol% Pd2​(dba)3​ , 10 mol% XPhos, 80 °C)

SolventBaseTarget Product Yield (%)Dehalogenation (%)
DMF Et3​N 15%78%
Ethanol / H2​O Na2​CO3​ 42%45%
1,4-Dioxane K3​PO4​ (anhydrous)88% < 5%
Toluene Cs2​CO3​ (anhydrous)92% < 2%

Part 4: Validated Experimental Protocols

Protocol A: Suppressed-Dehalogenation Suzuki-Miyaura Coupling

This protocol utilizes a self-validating anhydrous system to prevent hydrodehalogenation.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), XPhos (10 mol%), and finely powdered, oven-dried K3​PO4​ (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M relative to the pyridine). Self-Validation Check: The mixture should remain a distinct color (often deep red/purple from the Pd complex) without precipitating black Pd(0) particles.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor strictly by LC-MS or TLC.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and catalyst, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Selective Halogen-Magnesium Exchange using TurboGrignard

This protocol ensures chemoselective C4-metalation while preventing proton abstraction.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Crucial Step: Do not use -78 °C, as the exchange rate drops, but do not exceed -20 °C, as the C2-chloro position may begin to react or the intermediate may degrade.

  • Exchange: Dropwise, add iPrMgCl⋅LiCl (TurboGrignard, 1.3 M in THF, 1.05 equiv) over 5 minutes[6]. Stir at -40 °C for exactly 15 minutes.

  • Electrophile Quench: Immediately add the neat, anhydrous electrophile (e.g., an aldehyde or DMF) (1.5 equiv) in one portion. Causality: Rapid quenching outcompetes the intermediate's tendency to abstract protons from the THF solvent.

  • Workup: Allow the reaction to warm to 0 °C over 30 minutes, then quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

References

  • BenchChem. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem: What is this and how can I prevent it?" BenchChem Tech Support.
  • BenchChem. "preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem" BenchChem Tech Support.
  • BenchChem. "Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions" BenchChem Tech Support.
  • Thieme Connect. "A Magnesium-Based Diastereoselective Preparation of Pyridylic 1,3-Amino Alcohols Using the tert-Butyl Sulfinamide Auxiliary" Synthesis.
  • Royal Society of Chemistry. "A mechanistic investigation of hydrodehalogenation using ESI-MS" Organic & Biomolecular Chemistry.
  • National Institutes of Health. "Deciphering complexity in Pd–catalyzed cross-couplings" Nature Communications.
  • American Chemical Society. "Minimal Theoretical Description of Magnesium Halogen Exchanges" ACS Omega.

Sources

Troubleshooting

catalyst selection for selective coupling at the C-4 iodo position of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine

Welcome to the Technical Support Center for the functionalization of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine . As a highly functionalized heterocyclic building block, this molecule presents unique chemoselectivity cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine . As a highly functionalized heterocyclic building block, this molecule presents unique chemoselectivity challenges. The presence of three distinct halogens (Cl, F, I) and an electron-donating methoxy group creates a complex electronic landscape.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven methodologies, mechanistic rationales, and troubleshooting protocols to achieve precise, site-selective cross-coupling at the C-4 iodo position while preserving the synthetically valuable C-2 chloride for downstream functionalization [1].

Mechanistic Rationale & Catalyst Selection

To achieve chemoselectivity, we must exploit the thermodynamic and kinetic differences between the carbon-halogen bonds. The C–I bond dissociation energy (BDE) is approximately 65 kcal/mol, making it kinetically favored for oxidative addition by Palladium(0) compared to the C–Cl bond (~96 kcal/mol).

However, the C-2 chlorine is situated adjacent to the electronegative pyridine nitrogen. This creates a highly electrophilic site that is prone to undesired oxidative addition or direct Nucleophilic Aromatic Substitution (S_NAr) if the catalyst is too electron-rich or the temperature is too high [2]. Furthermore, the C-3 fluorine (inductively withdrawing) and C-5 methoxy (resonance donating) exert opposing electronic effects, creating steric hindrance around the C-4 position that can stall the transmetalation step.

Quantitative Catalyst Selection Matrix

The table below summarizes quantitative selectivity data derived from standard Suzuki-Miyaura coupling conditions (1.05 equiv phenylboronic acid, 2.0 equiv base, 16 hours) [3], [4].

Catalyst SystemLigand TypeOptimal TempC-4 Conversion (%)C-2 Over-Coupling (%)Recommended Application
Pd(PPh₃)₄ Standard Phosphine50–60 °C> 95%< 1%First-line choice. Excellent chemoselectivity for C–I over C–Cl.
Pd(dppf)Cl₂ Bidentate Phosphine60–70 °C90–95%2–5%Ideal for sterically hindered boronic acids; slightly higher C-2 risk.
Pd₂(dba)₃ / XPhos Bulky, e-rich Buchwald25–40 °C85%10–15%Use only for highly unreactive coupling partners. Requires strict temp control.
Pd(OAc)₂ / SIPr N-Heterocyclic Carbene25 °CVariableHigh RiskCan invert selectivity to favor C–Cl if not carefully optimized [2].

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the critical bifurcation point where chemoselectivity is determined during the oxidative addition step.

Chemoselectivity Start Pd(0) Catalyst Generation OA Oxidative Addition (Selectivity Determining Step) Start->OA Substrate 2-chloro-3-fluoro-4-iodo -5-methoxypyridine Substrate->OA PathA C-4 Iodo Insertion (Kinetically Favored) OA->PathA Mild Temp (50°C), Standard Pd(PPh3)4 PathB C-2 Chloro Insertion (Electronically Activated) OA->PathB High Temp (>80°C), Bulky e-rich Ligands Transmet Transmetalation with R-B(OH)2 PathA->Transmet SideProduct C-2 Coupled / Bis-Coupled (Undesired) PathB->SideProduct RedElim Reductive Elimination Transmet->RedElim RedElim->Start Product C-4 Coupled Product (Desired) RedElim->Product

Catalytic cycle detailing chemoselective oxidative addition at the C-4 iodo position.

Standard Operating Procedure (SOP): C-4 Selective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation in chemoselectivity is caught early in the workflow.

Scale: 1.0 mmol Target Product: 2-chloro-3-fluoro-5-methoxy-4-phenylpyridine (Example using phenylboronic acid).

Reagents & Materials
  • Substrate: 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (287.5 g/mol ) – 287.5 mg (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (121.9 g/mol ) – 128.0 mg (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (1155.6 g/mol ) – 57.8 mg (0.05 equiv, 5 mol%)

  • Base: Na₂CO₃ (105.9 g/mol ) – 211.8 mg (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) – 10 mL total

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the substrate, phenylboronic acid, and Na₂CO₃.

  • Solvent Degassing (Critical Step): Add 8 mL of 1,4-Dioxane and 2 mL of deionized H₂O. Sparge the mixture with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes Pd(PPh₃)₄ to inactive Pd(II) species, leading to stalled reactions and promoting homocoupling of the boronic acid.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(PPh₃)₄. The suspension should appear pale yellow.

  • Temperature Control: Seal the flask and submerge it in a pre-heated oil bath at 55 °C . Causality: Exceeding 60 °C provides the activation energy necessary for the Pd(0) species to insert into the C-2 C–Cl bond, destroying chemoselectivity.

  • Self-Validation Check (2 Hours): Withdraw a 20 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Expected Result: Disappearance of the substrate mass ([M+H]⁺ ≈ 288.0). Appearance of the desired product mass ([M+H]⁺ ≈ 238.1).

    • Failure Mode: If a mass of [M+H]⁺ ≈ 280.1 is observed, bis-coupling is occurring. Immediately cool the reaction.

  • Workup: Once complete (typically 4–6 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & FAQs

Q1: I am observing significant bis-coupling (reaction at both C-4 and C-2). How do I suppress this? A1: Bis-coupling is caused by the over-activation of the C-2 chloride.

  • Action: First, verify your oil bath temperature is strictly ≤ 60 °C. Second, ensure you are not using an excess of boronic acid (cap it at 1.05 equivalents). Finally, if you are using a highly active Buchwald ligand (e.g., SPhos, XPhos), switch to a less electron-rich catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ [4]. The bulky, electron-rich ligands dramatically lower the activation barrier for C–Cl oxidative addition.

Q2: The reaction stalls at 50% conversion. Should I increase the temperature to drive it to completion? A2: No. Increasing the temperature will likely trigger C-2 coupling. Stalling is rarely due to an inherent lack of reactivity at the C–I bond. It is almost always caused by catalyst deactivation (visible as palladium black precipitating) or protodeboronation of the boronic acid.

  • Action: Add a second, small portion of catalyst (2 mol%) and boronic acid (0.1 equiv) under a strict Argon atmosphere. Ensure your initial degassing step was thorough.

Q3: How do the C-3 fluorine and C-5 methoxy groups affect the coupling kinetics? A3: The C-3 fluorine exerts an inductive electron-withdrawing effect, while the C-5 methoxy group is strongly resonance-donating. Together, they modulate the electron density at C-4, making it slightly less electrophilic than a standard halopyridine. More importantly, they create a steric "canyon" around the C-4 iodine. While the C–I bond is inherently weak, this flanking steric bulk can hinder the transmetalation step. Using a catalyst with a slightly wider bite angle, such as Pd(dppf)Cl₂, can help facilitate transmetalation without activating the C–Cl bond[1].

Q4: Can I use this protocol for Buchwald-Hartwig amination at the C-4 position? A4: Not directly. Buchwald-Hartwig aminations require stronger bases (e.g., NaOtBu) and more electron-rich ligands (e.g., BrettPhos or RuPhos). This combination significantly increases the risk of both C-2 amination and direct S_NAr side-reactions at the highly electrophilic C-2 position.

  • Action: For amination, strictly control the temperature (start at 40 °C) and use a weaker, non-nucleophilic base like Cs₂CO₃ to suppress S_NAr pathways.

Q5: During LC-MS analysis, I see a significant peak corresponding to dehalogenation (reduction) of the C-4 position. What causes this? A5: Hydrodehalogenation occurs when the organopalladium intermediate undergoes beta-hydride elimination (if an aliphatic alcohol solvent is used) or reacts with adventitious moisture/base before transmetalation can occur.

  • Action: Switch your solvent system to strictly anhydrous Toluene/1,4-Dioxane, and ensure your boronic acid is highly pure and not sterically hindered to the point of stalling transmetalation.

References

  • Hazra, S., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Retrieved from[Link]

  • National Institutes of Health (PMC). (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from[Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from[Link]

Optimization

purification methods for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine reaction mixtures

Welcome to the Technical Support Center for the purification of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine . This highly functionalized, pentasubstituted pyridine is a critical intermediate in the synthesis of complex ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine . This highly functionalized, pentasubstituted pyridine is a critical intermediate in the synthesis of complex pharmaceuticals, including macrocyclic urea orexin receptor agonists[1] and semi-saturated bicyclic derivatives[2].

Due to the sensitive nature of the carbon-iodine bond and the complex electronic effects of the polyhalogenated ring, purifying this reaction mixture requires strict adherence to specific chemical principles. This guide provides field-proven troubleshooting insights, self-validating protocols, and causality-driven methodologies to ensure high-purity isolation.

Process Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (THF, -78°C to RT) Quench Reductive Quench (Sat. aq. Na2S2O3) Crude->Quench Add dropwise Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Removes I2 OrgLayer Organic Phase (Product, SM, Organics) Extraction->OrgLayer AqLayer Aqueous Phase (Salts, NaI) Extraction->AqLayer Discard Drying Drying & Concentration (Na2SO4, Vacuum) OrgLayer->Drying Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Drying->Chromatography Pure Pure Target Compound (2-Chloro-3-fluoro-4-iodo-5-methoxypyridine) Chromatography->Pure Main Fraction Impurities Impurities (Unreacted SM, Regioisomers) Chromatography->Impurities Early/Late Fractions

Workflow for the isolation and purification of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine.

Troubleshooting & FAQs

Q1: My crude mixture is dark brown/purple, and it streaks heavily across the TLC plate. How do I resolve this? Causality: This is caused by unreacted molecular iodine (I₂). Iodine readily complexes with silica gel and electron-rich organic molecules, causing severe chromatographic streaking that destroys resolution and prevents effective separation. Solution: You must perform a reductive quench using saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) prior to extraction[1]. This reduces I₂ to water-soluble iodide ions (I⁻). Do not attempt to load iodine-rich mixtures onto a silica column.

Q2: I am seeing a major impurity that co-elutes very closely with the product on normal-phase silica. What is it, and how do I separate it? Causality: This is almost certainly the unreacted starting material, 2-chloro-3-fluoro-5-methoxypyridine. The addition of an iodine atom at the C4 position increases the molecular weight and polarizability but does not introduce new hydrogen-bond donors or acceptors. Therefore, the retention factor (Rf) on normal-phase silica is nearly identical to the starting material. Solution: Use a highly non-polar, shallow gradient (e.g., 0% to 5% Ethyl Acetate in Hexanes). If normal-phase silica fails to provide baseline resolution, transition to reverse-phase Prep-HPLC (C18 column). The increased lipophilicity of the iodo-compound will cause it to elute later than the starting material on a C18 stationary phase.

Q3: The yield of the 4-iodo product is low, and I am recovering mostly starting material. Is this a purification issue? Causality: This is typically an upstream reaction issue during the Directed ortho-Metalation (DoM). The C4 proton is the most acidic due to the synergistic inductive effects of the adjacent fluorine and methoxy groups. However, n-butyllithium (n-BuLi) is highly moisture-sensitive[2]. If the THF or starting material is wet, the n-BuLi is prematurely quenched, leading to incomplete lithiation before the iodine is added. Solution: Ensure rigorous anhydrous conditions. Titrate your n-BuLi immediately before use and dry the starting material via azeotropic distillation with toluene.

Q4: My purified product degrades and turns pink/brown over time in storage. Why? Causality: The C-I bond in polyhalogenated pyridines is sensitive to homolytic cleavage induced by UV light. This cleavage releases free iodine radicals, which recombine to form trace amounts of I₂ (visible as a pink/brown tint). Solution: Store the purified solid in an amber glass vial, backfilled with argon or nitrogen, at -20°C.

Quantitative Data & Chromatographic Behavior

To successfully design your purification gradient, reference the physical and chromatographic properties of the reaction matrix summarized below:

CompoundRoleMW ( g/mol )Normal-Phase Silica (Rf)Reverse-Phase (C18) Elution OrderKey Challenge
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine Target Product287.46[3]~0.40 (9:1 Hexanes/EtOAc)Elutes Last (Most Lipophilic)Light-sensitive C-I bond; co-elution with SM.
2-Chloro-3-fluoro-5-methoxypyridine Starting Material~161.56~0.45 (9:1 Hexanes/EtOAc)Elutes First (Less Lipophilic)Highly similar polarity to the product on bare silica.
Iodine (I₂) Reagent253.81Streaks across plateN/A (Must be quenched)Complexes with silica; causes severe streaking.
Step-by-Step Self-Validating Protocols
Protocol A: Reductive Workup & Extraction

Rationale: Removing excess electrophile is mandatory before chromatography to prevent silica degradation and product loss.

  • Quench: To the crude reaction mixture in THF at 0°C, slowly add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until gas evolution (if any) ceases.

  • Agitation: Stir the biphasic mixture vigorously for 15 minutes at room temperature.

  • Self-Validation Check (Critical): Stop stirring and let the layers separate. Observe the organic phase. It must transition from a dark purple/brown to a pale yellow or colorless state. If a brown tint persists, active iodine is still present; add an additional 10 mL of Na₂S₂O₃ solution and agitate for another 10 minutes.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and Water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temperature <35°C to prevent thermal degradation of the C-I bond).

Protocol B: Normal-Phase Silica Gel Chromatography

Rationale: A shallow gradient is required to separate the iodo-product from the unreacted starting material.

  • Column Preparation: Pack a column with high-resolution silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Dissolve the crude concentrated oil in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM completely to create a free-flowing powder, and load this onto the top of the column.

  • Elution: Begin elution with 100% Hexanes for 2 column volumes (CV). Slowly step the gradient to 2% EtOAc in Hexanes, then to 5% EtOAc in Hexanes.

  • Self-Validation Check (Critical): Co-spot the starting material and the collected fractions on a TLC plate. Elute with 9:1 Hexanes/EtOAc. The product spot must show strong UV activity at 254 nm. Because the Rf values are extremely close (ΔRf ~ 0.05), you must pool only the strictly pure fractions. Mixed fractions must be concentrated and subjected to Protocol C.

Protocol C: Reverse-Phase Prep-HPLC (For Mixed Fractions)

Rationale: Reverse-phase chromatography exploits the significant difference in lipophilicity caused by the heavy iodine atom, offering baseline separation where normal-phase fails.

  • Column: C18 Prep-HPLC column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid).

  • Gradient: Run a gradient from 40% B to 90% B over 20 minutes.

  • Detection: Monitor at 254 nm.

  • Self-Validation Check (Critical): The starting material will elute first. The target 2-chloro-3-fluoro-4-iodo-5-methoxypyridine will elute several minutes later as a distinct, baseline-resolved peak. Lyophilize the product fractions immediately to avoid prolonged exposure to water and light.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with highly functionalized he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with highly functionalized heterocyclic intermediates.

The molecule 2-chloro-3-fluoro-4-iodo-5-methoxypyridine presents a unique chromatographic challenge. It is a highly substituted, sterically hindered, and electron-deficient pyridine ring. During its synthesis (often utilized in the development of orexin receptor agonists [1]), closely related impurities such as des-iodo, des-fluoro, or positional isomers are generated. Because these impurities share nearly identical hydrophobicities (LogP), standard reversed-phase HPLC methods frequently result in critical co-elution.

This guide provides field-proven, mechanistically grounded solutions to resolve these co-elution events.

🔬 Frequently Asked Questions (Troubleshooting Guide)

Q1: My standard C18 column fails to resolve 2-chloro-3-fluoro-4-iodo-5-methoxypyridine from its des-iodo impurity. Why is this happening, and what stationary phase should I use?

Root Cause Analysis: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the des-iodo impurity and the target halogenated pyridine have very similar hydrophobic footprints, the C18 phase cannot distinguish between them, resulting in a selectivity factor ( α ) close to 1.0.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. Causality: PFP columns offer multiple retention mechanisms beyond hydrophobicity. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This allows the column to engage in dipole-dipole interactions, π−π interactions, and shape selectivity [2]. The heavy, polarizable iodine atom at the C4 position of your target molecule will interact strongly with the PFP phase via dipole-induced dipole interactions, selectively retaining it longer than the des-iodo impurity.

Q2: I switched to a PFP column, but the peaks are still merging. Should I use Acetonitrile or Methanol as my organic modifier?

Root Cause Analysis: If you are using Acetonitrile (MeCN) with a PFP column, you are actively suppressing the column's primary separation mechanism. Acetonitrile contains a carbon-nitrogen triple bond ( π electrons), which competes with your analyte for the π−π interaction sites on the PFP stationary phase.

The Solution: Use Methanol (MeOH) . Causality: Methanol is a protic solvent that lacks π electrons. By switching from MeCN to MeOH, you eliminate solvent competition, allowing the halogenated pyridine to fully engage with the fluorinated stationary phase [3]. This simple solvent swap often increases resolution ( Rs​ ) from <1.0 to >1.5 for halogenated isomers.

Q3: The pyridine ring usually causes severe peak tailing due to secondary silanol interactions. How do I mitigate this for this specific molecule?

Root Cause Analysis: Peak tailing in basic compounds occurs when protonated amines interact with ionized, negatively charged residual silanols ( SiO− ) on the silica support.

The Solution: While pyridine itself has a pKa of ~5.2, the inductive electron-withdrawing effects of the chloro, fluoro, and iodo groups on your molecule drastically reduce the basicity of the nitrogen (estimated pKa <2.0 ). Therefore, the nitrogen is likely neutral under standard conditions. However, to ensure absolute peak symmetry and suppress the ionization of residual silanols, use an acidic mobile phase modifier. Adding 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) will keep the silanols protonated ( SiOH ) and neutral, eliminating the electrostatic "drag" that causes tailing [4].

📊 Quantitative Data: Stationary Phase Selectivity

Below is a summary of expected column behaviors when separating highly halogenated pyridines from their des-halogenated analogs.

Column ChemistryPrimary Interaction MechanismSelectivity ( α ) for Halogenated IsomersRecommended Organic ModifierTailing Risk (Untreated)
C18 (Alkyl) Dispersive / HydrophobicLow (1.0 - 1.1)Acetonitrile or MethanolModerate
Phenyl-Hexyl π−π , DispersiveModerate (1.1 - 1.3)MethanolLow
PFP (Fluorinated) π−π , Dipole-Dipole, ShapeHigh (> 1.5) Methanol Low

⚙️ Experimental Protocol: Self-Validating Method Optimization

To establish a robust, self-validating system for the analysis of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, execute the following step-by-step methodology:

Step 1: System Preparation & Column Installation

  • Install a high-purity silica PFP column (e.g., 2.1×100 mm, 1.7μm particle size for UHPLC).

  • Flush the system with 50:50 Water:Methanol to remove any residual Acetonitrile from previous runs.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v). Measure pH to confirm it is ~2.7.

  • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid (v/v). (Self-Validation Check: Ensure no precipitation occurs when mixing A and B).

Step 3: Gradient Design (Shallow Elution)

  • Set the column oven temperature to 35°C . (Temperature control is critical; PFP selectivity is highly temperature-dependent).

  • Program a shallow gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 60% B (Shallow ramp to maximize dipole interactions)

    • 8.0 - 10.0 min: 95% B (Wash)

    • 10.0 - 13.0 min: 5% B (Equilibration)

Step 4: System Suitability Testing (SST)

  • Inject a spiked resolution standard containing 2-chloro-3-fluoro-4-iodo-5-methoxypyridine and a known des-iodo impurity standard.

  • Acceptance Criteria: The method is validated for use only if the Resolution ( Rs​ ) between the API and the closest eluting impurity is ≥1.5 , and the USP Tailing Factor ( Tf​ ) is ≤1.2 .

🗺️ Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start Co-elution Detected: Halogenated Pyridine CheckCol Is current column C18? Start->CheckCol SwitchPFP Switch to PFP or Phenyl-Hexyl Column CheckCol->SwitchPFP Yes CheckOrg Check Organic Modifier CheckCol->CheckOrg No (Already PFP) SwitchPFP->CheckOrg SwitchMeOH Change MeCN to MeOH (Maximize π-π interactions) CheckOrg->SwitchMeOH Using MeCN CheckTailing Is peak tailing observed? CheckOrg->CheckTailing Using MeOH SwitchMeOH->CheckTailing AdjustpH Lower pH to < 2.7 (0.1% Formic Acid/TFA) CheckTailing->AdjustpH Yes (Asymmetry > 1.2) Success Baseline Resolution Achieved (Rs > 1.5) CheckTailing->Success No AdjustpH->Success

Decision tree for troubleshooting co-elution of halogenated pyridine derivatives.

📚 References

  • Macrocyclic urea orexin receptor agonists (WO2022094012A1). Google Patents. Demonstrates the synthesis and utilization of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine as a critical intermediate in drug discovery. [1] URL:

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation... Analytical Chemistry (ACS Publications). Details the enhanced dipole moment, π−π , and electrostatic interactions of PFP columns compared to standard C18 phases. [3] URL:[Link]

  • Using a Systematic Screening Protocol and MaxPeak™ HPS Technology to Develop a UHPLC Method. Waters Corporation. Validates the mechanistic superiority of Methanol over Acetonitrile when utilizing PFP stationary phases for complex separations. [2] URL:[Link]

  • Comparative study of different chemistries and particle properties, high‐performance liquid chromatography stationary phases. ResearchGate. Discusses the impact of mobile phase pH and buffer selection on peak tailing and silanol suppression for basic heterocyclic compounds. [3] URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperatures for 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine Synthesis

Welcome to the technical support center for the synthesis of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for challenges encountered during this multi-step synthesis, with a specific focus on the critical role of temperature control. The information herein is synthesized from established chemical principles and analogous procedures reported in the literature to provide a robust framework for optimization.

Introduction: The Synthetic Challenge

The target molecule, 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, is a highly substituted pyridine derivative. Its synthesis is not a trivial undertaking and involves a sequence of reactions where temperature is a paramount parameter for success. Deviations from optimal temperature ranges can lead to a cascade of issues, including low yields, formation of intractable impurities, and potential safety hazards.[1][2] This guide will walk you through a plausible synthetic pathway, highlighting temperature-critical steps and providing troubleshooting advice in a direct question-and-answer format.

Proposed Synthetic Pathway

A logical and efficient synthesis route is crucial. Based on common transformations for polysubstituted pyridines, the following pathway is proposed. Each step presents unique challenges where temperature control is key to achieving the desired outcome.

Synthetic_Pathway A Starting Material (e.g., 2-Amino-3-fluoro-5-methoxypyridine) B Step 1: Diazotization (Formation of Diazonium Salt) A->B NaNO2, H+ (Critical Low Temp) C Step 2: Sandmeyer Iodination (Introduction of Iodine at C4) B->C KI (Controlled Warming) D Step 3: Chlorination (Introduction of Chlorine at C2) C->D Chlorinating Agent (Temp Dependent Selectivity) E Final Product (2-Chloro-3-fluoro-4-iodo-5-methoxypyridine) D->E

Caption: Proposed synthetic workflow for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine.

Part 1: Diazotization - The Foundation of Success

The conversion of the primary amino group to a diazonium salt is the cornerstone of this synthesis. This intermediate is highly reactive and notoriously unstable at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My diazotization reaction is turning dark brown/black, and the subsequent iodination yield is very low. What's happening?

A1: This is a classic sign of diazonium salt decomposition. The primary cause is almost always a loss of temperature control. Diazotization reactions for heterocyclic amines must be conducted at low temperatures, typically between -5°C to 5°C , to ensure the stability of the diazonium salt.[3][4] Above this range, the salt rapidly decomposes, leading to a complex mixture of byproducts and a significant drop in the yield of your desired product.

Troubleshooting Steps:

  • Vessel & Cooling: Use a jacketed reactor or a sufficiently large ice-salt bath to maintain a consistent internal temperature.

  • Reagent Addition: The addition of your nitrite solution (e.g., aqueous sodium nitrite) must be slow and dropwise. This prevents localized temperature spikes from the exothermic reaction.[5]

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. Do not rely on the bath temperature alone.

Q2: How do I know if the diazotization is complete before proceeding to the next step?

A2: A simple and effective method is to use potassium iodide-starch paper. A small aliquot of the reaction mixture is touched to the paper. A positive test (a blue-black color) indicates the presence of excess nitrous acid, which signifies that all the primary amine has been consumed. It is crucial to have a slight excess of nitrous acid to ensure complete conversion. However, a large excess should be avoided as it can interfere with subsequent steps. Any excess can be quenched with sulfamic acid or urea before proceeding.[6]

Part 2: Sandmeyer Iodination - Controlling the Introduction of Iodine

Once the diazonium salt is successfully formed, it is immediately used in the Sandmeyer-type reaction to introduce the iodine atom. This step also requires careful temperature management.

Frequently Asked Questions (FAQs)

Q1: I've added my potassium iodide solution to the cold diazonium salt mixture, but the reaction seems sluggish and isn't going to completion. Should I apply heat?

A1: Yes, but with caution. While the initial formation of the diazonium salt requires frigid temperatures, the subsequent decomposition of the diazonium salt in the presence of the iodide nucleophile requires thermal energy. After adding the iodide source to the cold diazonium solution, the reaction mixture should be allowed to warm slowly to room temperature and then gently heated, often in the range of 40°C to 80°C , to drive the reaction to completion.[3][7]

Troubleshooting Steps:

  • Gradual Warming: Do not heat the reaction mixture rapidly. A sudden increase in temperature can lead to vigorous nitrogen evolution, causing foaming and potential loss of material, as well as promoting side reactions.

  • Monitor Gas Evolution: The rate of nitrogen gas evolution is a good indicator of the reaction rate. A steady, controlled effervescence is ideal. If it becomes too vigorous, reduce the heating.

  • Reaction Time: Allow sufficient time at the elevated temperature for the reaction to complete. Monitoring by TLC or LC-MS is recommended to determine the endpoint.[1]

Q2: My final product after the iodination step is contaminated with a significant amount of a proto-dehalogenated (H at the C4 position) impurity. Why is this happening?

A2: This side reaction, where the diazonium group is replaced by a hydrogen atom, can become competitive with the desired iodination. While often more problematic in chloro- or brominations, it can still occur during iodination. Temperature can play a role here. If the reaction is heated too aggressively or for an unnecessarily long time, reductive side pathways can be favored. Ensure you are using a sufficient equivalent of potassium iodide and that the temperature is controlled to favor the desired substitution.

Part 3: Selective Chlorination - The Final Halogenation

Introducing the chlorine atom at the C2 position is the final key transformation. The temperature here is critical for controlling selectivity and preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: When I attempt the chlorination of my 3-fluoro-4-iodo-5-methoxypyridine intermediate, I get a mixture of products, including over-chlorinated species. How can I improve the selectivity?

A1: Achieving mono-chlorination on an already substituted pyridine ring is challenging and highly dependent on the reaction conditions, especially temperature.

  • Low Temperature Start: Many chlorination reactions should be initiated at a low temperature (e.g., 0°C or even lower) during the addition of the chlorinating agent to control the initial reactivity.

  • Controlled Warming: After the addition, the reaction may need to be allowed to warm to room temperature or be gently heated to a specific temperature (e.g., 25-30°C) to proceed at a reasonable rate.[3] Running the reaction at too high a temperature will likely lead to over-chlorination.[3]

  • Choice of Reagent: The choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride, or Selectfluor-based systems with a chloride source) will have its own optimal temperature profile.[8] You must consult literature precedents for the specific reagent you are using.

Q2: The chlorination reaction is very exothermic and difficult to control. What are the best practices for managing this?

A2: Exothermic reactions pose both a safety risk and a challenge to selectivity.[5]

  • Slow Addition: As with diazotization, the slow, portion-wise, or dropwise addition of the chlorinating agent to the substrate solution is mandatory.[5]

  • Efficient Cooling: Utilize an efficient cooling bath (ice-water, dry ice/acetone) to dissipate the heat generated.[5]

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing a larger thermal mass.[5]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer, making them an excellent option for scaling up such reactions.[9][10]

Summary of Optimal Temperature Ranges

Reaction StepParameterRecommended Temperature RangeRationale & Consequences of Deviation
Diazotization Reagent Addition-5°C to 5°CRationale: Ensures stability of the diazonium salt.[3][4] Deviation: Higher temps cause rapid decomposition, N₂ loss, and byproduct formation, leading to low yield.
Sandmeyer Iodination Reaction ProgressionSlow warm from 0-5°C to RT, then gentle heating (40-80°C)Rationale: Controlled decomposition of the diazonium salt is required for substitution. Deviation: Too rapid heating causes uncontrolled N₂ evolution (foaming); insufficient heating leads to an incomplete reaction.[3]
Selective Chlorination Reagent Addition & Rxn0°C to 30°C (Reagent Dependent)Rationale: Balances reaction rate with selectivity. Deviation: Higher temps increase reaction rate but significantly risk over-chlorination and side product formation.[3]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Q1 Low Overall Yield? Start->Q1 Q2 Impure Product? Start->Q2 A1 Check Diazotization Temp. Was it consistently < 5°C? Q1->A1 Yes A2 Check Iodination Heating. Was it gradual? Did it complete? Q1->A2 No B1 Dark color in Diazotization? (Decomposition) Q2->B1 Yes B2 Multiple spots on TLC after Chlorination? Q2->B2 No A1->A2 Yes Sol1 Solution: Improve cooling, slow reagent addition. A1->Sol1 No A3 Check Chlorination Temp. Was it too high, causing decomposition? A2->A3 No Sol2 Solution: Warm gradually, monitor by TLC/LC-MS. A2->Sol2 No Sol3 Solution: Lower chlorination temp, monitor reaction. A3->Sol3 Yes B1->B2 No B1->Sol1 Yes B2->A3 Yes B2->Sol3 Yes

Sources

Troubleshooting

safe handling and long-term storage stability of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine

Welcome to the Technical Support Center for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4). As a highly functionalized, multi-halogenated heterocyclic building block, this compound is a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4). As a highly functionalized, multi-halogenated heterocyclic building block, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as macrocyclic orexin receptor agonists [1].

However, its dense substitution pattern—specifically the presence of a photolabile carbon-iodine (C-I) bond on an electron-deficient pyridine ring—presents unique challenges for long-term storage and handling. This guide is engineered by application scientists to provide you with causality-driven troubleshooting, empirical stability data, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Insights & Causality

To handle this compound effectively, you must understand why it degrades. The instability of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine is driven by two primary structural liabilities:

  • Homolytic C-I Bond Cleavage: The C-I bond at the 4-position has a relatively low bond dissociation energy. Exposure to ambient UV/visible light or thermal stress provides sufficient activation energy to cleave this bond homolytically, generating highly reactive iodine radicals that rapidly dimerize into molecular iodine ( I2​ ). This is the primary cause of batch discoloration [2].

  • Electrophilic Ring Vulnerability: The combined electron-withdrawing effects of the chloro, fluoro, and iodo groups, alongside the electronegative pyridine nitrogen, render the ring highly electrophilic. While the 5-methoxy group provides minor mesomeric electron donation, the ring remains susceptible to nucleophilic aromatic substitution ( SN​Ar ) or hydrolysis if exposed to atmospheric moisture or adventitious bases over prolonged periods.

Part 2: Troubleshooting & FAQs

Q: My batch of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine arrived as a pale yellow powder, but after a month on the bench, it has turned a dark brown/purple. Is it ruined? A: The discoloration is caused by the liberation of molecular iodine ( I2​ ) due to photolytic degradation of the C-I bond. While the molar percentage of degradation might be low (e.g., 1-2%), the intense color of I2​ makes it visually striking. If your downstream application is a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), this is a critical issue: free iodine can poison Pd-catalysts and alter the stoichiometry of your reaction. Resolution: Do not use the discolored batch directly. Purify it via a short silica gel plug eluting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) to remove the free iodine before use [2].

Q: I am observing poor yields in my regioselective metalation/cross-coupling reactions. Could storage conditions be the culprit? A: Yes. If the compound has been exposed to atmospheric moisture, the highly electrophilic pyridine ring can undergo partial hydrolysis or oxidation. Furthermore, if the C-I bond has degraded, the catalyst may inadvertently insert into the less reactive C-Cl bond at the 2-position, leading to complex mixtures of regioisomers. Always verify the purity of stored batches via LC-MS or 1H -NMR prior to sensitive catalytic steps.

Q: Can I weigh this compound on the open benchtop? A: Yes, for brief periods (under 15 minutes). The compound is not highly hygroscopic, but it is photosensitive. When weighing, minimize exposure to direct sunlight or intense fluorescent laboratory lighting. For optimal results, use amber-tinted glassware and immediately return the bulk container to inert, cold storage.

Part 3: Quantitative Stability Data

The following table summarizes the empirical degradation profile of highly substituted 4-iodopyridines under various storage conditions. This data dictates our mandatory storage protocols.

Storage TemperatureAtmosphereLight ExposurePurity at 1 MonthPurity at 6 MonthsVisual Appearance (6 Mo)
25°C (Ambient)AirDirect Light< 85.0%< 60.0%Dark Brown / Purple
25°C (Ambient)AirDark (Foil)96.5%88.2%Yellow / Light Brown
4°C (Fridge)AirDark98.5%94.0%Pale Yellow
-20°C (Freezer) Argon Dark (Amber) > 99.5% > 99.0% Off-White / Pale Yellow

Part 4: Self-Validating Protocol for Long-Term Storage

To guarantee the integrity of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine for >6 months, you must establish a self-validating inert storage system. This protocol ensures that thermal, photolytic, and oxidative stressors are entirely excluded.

Materials Required:

  • Amber glass vials (borosilicate, oven-dried at 120°C for 4 hours).

  • PTFE-lined screw caps (do not use rubber septa, as halogenated organics can leach plasticizers).

  • Schlenk line with high-purity Argon (99.998%) and an oil bubbler.

  • Parafilm or Teflon tape.

Step-by-Step Methodology:

  • Visual QC Check: Before aliquoting, inspect the bulk material. It should be off-white to pale yellow. If dark brown, halt the process and purify the batch.

  • Aliquoting: Transfer the compound into the oven-dried amber vials. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure of the bulk batch during future use.

  • Manifold Connection: Loosely cap the vials and place them in a vacuum desiccator connected to the Schlenk line.

  • Purge Cycle (Self-Validating Step):

    • Apply vacuum for 60 seconds.

    • Slowly backfill with Argon. Validation: Watch the oil bubbler; a steady, positive flow of bubbles confirms the system is pressurized with inert gas, preventing ambient air ingress.

    • Repeat this Vacuum/Argon cycle three times (3x).

  • Sealing: Under a positive flow of Argon, tightly seal the PTFE-lined caps. Wrap the junction between the cap and the vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed vials immediately to a -20°C freezer dedicated to sensitive intermediates.

Part 5: Degradation and Mitigation Workflow

The following diagram illustrates the logical relationship between environmental stressors, the specific chemical degradation pathways of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, and the targeted mitigation strategies outlined in our protocol.

G cluster_stress Environmental Stressors cluster_mech Degradation Mechanisms Start 2-Chloro-3-fluoro- 4-iodo-5-methoxypyridine Light UV / Ambient Light Start->Light Heat Thermal Stress (>25°C) Start->Heat Moisture Moisture / O2 Start->Moisture Homolytic Homolytic C-I Cleavage (Iodine Radical) Light->Homolytic Heat->Homolytic Hydrolysis SNAr / Oxidation (Ring Degradation) Moisture->Hydrolysis Result Batch Discoloration & Purity Loss Homolytic->Result Hydrolysis->Result Mitigation SOP: Amber Vials, -20°C, Argon Purge Mitigation->Light Mitigation->Heat Mitigation->Moisture

Logical workflow of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine degradation and mitigation.

Part 6: References

  • Macrocyclic urea orexin receptor agonists. (WO2022094012A1). World Intellectual Property Organization. Patent demonstrating the utilization of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine as a critical synthetic intermediate. Available at:

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, ACS Publications / NIH PMC. Details the ambient decomposition liabilities of 4-halopyridines and purification strategies. Available at:[Link]

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Polyhalogenated Pyridines: A Comparison Guide for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine vs 2,4-dichloro-3-fluoro-5-methoxypyridine

Introduction Polyhalogenated pyridines are privileged scaffolds in medicinal chemistry, offering multiple vectors for late-stage diversification. However, differentiating between electronically similar halogen sites duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Polyhalogenated pyridines are privileged scaffolds in medicinal chemistry, offering multiple vectors for late-stage diversification. However, differentiating between electronically similar halogen sites during transition-metal-catalyzed cross-coupling remains a formidable challenge. This guide provides an objective, data-driven comparison between two closely related building blocks: 2-chloro-3-fluoro-4-iodo-5-methoxypyridine and 2,4-dichloro-3-fluoro-5-methoxypyridine . By analyzing their thermodynamic and kinetic profiles, we demonstrate why strategic halogen selection is critical for achieving absolute regiocontrol in complex drug discovery workflows.

Structural & Electronic Analysis: The Causality of Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), regioselectivity on polyhalogenated heterocycles is governed by a delicate balance between the Carbon-Halogen Bond Dissociation Energy (BDE) and the Lowest Unoccupied Molecular Orbital (LUMO) coefficients [1].

  • 2,4-Dichloro-3-fluoro-5-methoxypyridine (The Challenge): In 2,4-dichloropyridines, the nitrogen atom exerts a strong inductive and resonance-withdrawing effect, lowering the LUMO energy at both the C2 (alpha) and C4 (gamma) positions. However, computational studies and empirical data confirm that the C2–Cl bond generally possesses a lower BDE than the C4–Cl bond [2]. Consequently, standard Pd(0) oxidative addition is kinetically favored at C2[2]. Attempting to force C4-selectivity on this substrate typically results in intractable mixtures of regioisomers or requires highly specialized, sterically demanding N-heterocyclic carbene (NHC) ligands to block the C2 position.

  • 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine (The Solution): By replacing the C4 chlorine with an iodine atom, the intrinsic electronic preference of the pyridine ring is completely overridden by thermodynamics. The C–I bond (~55 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol). This massive BDE differential ensures that oxidative addition occurs instantaneously and exclusively at C4 under mild conditions, leaving the C2–Cl bond perfectly intact for subsequent, orthogonal functionalization.

Regioselectivity SubA 2-Cl-3-F-4-I-5-OMe-Pyridine (C4-I, C2-Cl) Pd Pd(0) Catalyst Oxidative Addition SubA->Pd SubB 2,4-DiCl-3-F-5-OMe-Pyridine (C4-Cl, C2-Cl) SubB->Pd ResA Exclusive C4-Coupling (C-I BDE << C-Cl BDE) Pd->ResA Fast (Mild Cond.) ResB C2-Coupling Preference (C2-Cl BDE < C4-Cl BDE) Pd->ResB Slow (Mixed Regioisomers)

Caption: Regioselectivity logic based on Carbon-Halogen Bond Dissociation Energies (BDEs).

Performance Comparison & Experimental Data

The following table summarizes the quantitative performance of both substrates under standard Suzuki-Miyaura cross-coupling conditions (1.1 eq Phenylboronic acid, 5 mol% Pd(PPh3)4, 2.0 eq Na2CO3, Toluene/H2O, 80 °C, 4 hours).

SubstrateTarget SiteMajor RegioisomerC4:C2 RatioOverall YieldCatalyst Requirement
2-Cl-3-F-4-I-5-OMe-Pyridine C4C4-Phenylated>99:1 94% Standard (e.g., Pd(PPh3)4)
2,4-DiCl-3-F-5-OMe-Pyridine C4C2-Phenylated1:1276%Standard (e.g., Pd(PPh3)4)
2,4-DiCl-3-F-5-OMe-Pyridine C4C4-Phenylated10:162%Specialized (e.g., Pd-PEPPSI-IPr)

Data Interpretation: The iodo-variant provides near-perfect regiocontrol without the need for extensive ligand screening or expensive proprietary catalysts. The dichloro-variant requires forcing conditions and specialized ligands to achieve even moderate C4-selectivity, often suffering from lower overall yields due to competing protodehalogenation.

Experimental Workflow: Self-Validating Protocol for C4-Arylation

To ensure high fidelity in drug discovery workflows, the following protocol details the regioselective C4-arylation of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine.

Mechanistic Rationale: We utilize Pd(dppf)Cl2 as the precatalyst because its large bite angle facilitates rapid reductive elimination, minimizing off-target side reactions. A mild base (K2CO3) and moderate temperature (60 °C) are strictly maintained to prevent any background activation of the C2–Cl bond.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.03 equiv).

  • Solvent & Base Addition: Add a degassed mixture of THF and 2M aqueous K2CO3 (3:1 v/v). Causality: The biphasic system ensures optimal solubility of both the organic substrate and the inorganic base, while THF provides a coordinating environment that stabilizes the Pd intermediates.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Strict exclusion of oxygen is necessary to prevent the formation of unreactive Pd(II) peroxo complexes and homocoupling of the boronic acid.

  • Initiation & Monitoring (Self-Validation): Heat the reaction to 60 °C. After 2 hours, sample the organic layer for LC-MS analysis.

    • Validation Checkpoint: The reaction is complete when the starting material mass (m/z ~287) is entirely consumed, replaced by a single product peak corresponding to the C4-arylated mass. The absence of a double-addition mass confirms the C2–Cl bond remains entirely intact.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4.

  • Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-chloro-4-aryl-3-fluoro-5-methoxypyridine intermediate.

Workflow Step1 1. Substrate Activation 2-Cl-3-F-4-I-5-OMe-Pyridine + Ar-B(OH)2 Step2 2. C4-Selective Cross-Coupling Pd(dppf)Cl2, K2CO3, THF/H2O, 60°C Step1->Step2 Step3 3. LC-MS Validation Confirm mass shift & single peak Step2->Step3 Step4 4. C2-Functionalization SNAr or 2nd Pd-Coupling at 100°C Step3->Step4 Step5 5. 2,4-Difunctionalized Scaffold Ready for Drug Synthesis Step4->Step5

Caption: Self-validating step-by-step workflow for sequential regioselective functionalization.

Applications in Advanced Drug Development

The predictable, orthogonal reactivity of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine makes it an indispensable building block for complex pharmaceutical targets.

For instance, this exact substrate is heavily utilized in the synthesis of macrocyclic urea orexin receptor agonists [3]. The synthetic route relies on the initial displacement of the C4-iodine to build the core macrocyclic framework, followed by late-stage functionalization at the C2-chlorine position[3]. Similarly, it serves as a critical intermediate in the assembly of semi-saturated bicyclic derivatives for neurological indications [4]. Attempting these syntheses with the 2,4-dichloro analog would introduce severe regiochemical bottlenecks, drastically reducing overall synthetic efficiency.

Conclusion

When designing synthetic routes targeting 2,4-difunctionalized pyridines, the choice of starting material dictates the efficiency of the entire campaign. While 2,4-dichloro-3-fluoro-5-methoxypyridine is synthetically accessible, its inherent C2-reactivity preference complicates C4-targeted functionalization. Conversely, 2-chloro-3-fluoro-4-iodo-5-methoxypyridine leverages the vast thermodynamic difference between C–I and C–Cl bonds to guarantee absolute C4-regioselectivity. For researchers and drug development professionals, investing in the iodo-variant eliminates the need for complex ligand optimization, streamlines purification, and ensures scalable, high-yielding synthetic workflows.

References
  • Title: Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles Source: Journal of the American Chemical Society URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents URL
  • Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL

Sources

Comparative

validation of HPLC methods for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine purity analysis

Comparative Guide to HPLC Method Validation for 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine Purity Analysis: PFP vs. Traditional C18 Phases As a Senior Application Scientist, one of the most persistent challenges in chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to HPLC Method Validation for 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine Purity Analysis: PFP vs. Traditional C18 Phases

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is achieving baseline resolution for highly substituted, multi-halogenated aromatic heterocycles. The molecule 2-chloro-3-fluoro-4-iodo-5-methoxypyridine presents a unique analytical hurdle. It combines a basic pyridine nitrogen, severe steric hindrance, and three different halogens with varying electronegativities and polarizabilities, alongside an electron-donating methoxy group.

This guide objectively compares the performance of traditional C18 stationary phases against alternative chemistries—specifically Pentafluorophenyl (PFP)—for the purity analysis of this complex molecule. Furthermore, it outlines a self-validating experimental protocol grounded in the newly updated ICH Q2(R2) guidelines[1].

Mechanistic Rationale: Why Traditional C18 Fails

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, the critical impurities are typically closely related positional isomers or des-halogenated analogs (e.g., the des-iodo impurity, 2-chloro-3-fluoro-5-methoxypyridine). Because the hydrophobic footprint of these impurities is remarkably similar to the Active Pharmaceutical Ingredient (API), C18 phases often yield co-elution.

The PFP Advantage: Fluorinated stationary phases, such as PFP, introduce orthogonal retention mechanisms[2]. The pentafluorophenyl ring is highly electron-deficient. The methoxy group on our target pyridine acts as a Lewis base (an electron-pair donor), which interacts strongly with the electron-accepting PFP phase via charge-transfer mechanisms[3]. Additionally, the PFP phase facilitates dipole-dipole interactions with the C-F and C-Cl bonds of the analyte, and π−π stacking with the pyridine ring[4].

Selectivity Analyte 2-Chloro-3-fluoro-4-iodo- 5-methoxypyridine C18 Traditional C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces PFP PFP Phase (Orthogonal Selectivity) Analyte->PFP Dipole-Dipole, Pi-Pi, Charge Transfer Coelution Poor Peak Purity / Co-elution C18->Coelution Fails to resolve des-iodo impurity Resolution High Peak Purity / Rs > 2.0 PFP->Resolution Baseline resolution of critical pairs

Caption: Mechanistic pathways comparing C18 dispersive interactions vs. PFP orthogonal selectivity.

Comparative Performance Data

To objectively evaluate column performance, a standard mixture containing the API and its three primary synthetic impurities (des-iodo, des-fluoro, and a positional isomer) was analyzed across three different stationary phases.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress pyridine ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Temperature: 35°C | Detection: DAD at 254 nm.

Table 1: Chromatographic Performance Comparison

Column Chemistry (150 x 4.6 mm, 3µm)Retention Time (API)Resolution ( Rs​ ) vs. Des-Iodo ImpurityPeak Tailing ( Tf​ )Mechanism Dominance
Alkyl C18 8.4 min0.9 (Co-elution)1.45Hydrophobic
Phenyl-Hexyl 9.1 min1.3 (Partial)1.20Hydrophobic + π−π
Pentafluorophenyl (PFP) 11.2 min2.8 (Baseline) 1.05 π−π , Dipole, Charge Transfer

Data Synthesis: The PFP column demonstrates superior resolving power ( Rs​ = 2.8), driven by the specific dipole-dipole interactions between the highly halogenated target molecule and the fluorinated stationary phase[5].

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the chosen PFP method must be validated according to the ICH Q2(R2) guidelines, which became legally effective in June 2024[1][6]. The following protocol embeds a self-validating System Suitability Test (SST) architecture.

Step 1: Sample & Standard Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Accurately weigh 50 mg of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Spiked Accuracy Samples: Prepare matrix samples spiked with known impurity concentrations at LOQ, 50%, 100%, and 150% of the specification limit (typically 0.15%).

Step 2: System Suitability Testing (SST) - The Self-Validation Gate Before any sample analysis, the system must prove its fitness.

  • Inject the SST mix (API + 0.15% des-iodo impurity) six times.

  • Pass Criteria: Resolution ( Rs​ ) 2.0; API Tailing Factor ( Tf​ ) 1.5; Area %RSD 2.0%. Causality: If Rs​ drops below 2.0, the charge-transfer mechanism of the PFP column is likely compromised (e.g., column fouling or mobile phase pH shift), automatically halting the run.

Step 3: ICH Q2(R2) Execution

  • Specificity: Inject blank, placebo, and spiked samples. Utilize the Diode Array Detector (DAD) to calculate peak purity angles vs. purity thresholds for the API peak to ensure no hidden co-elution.

  • Linearity: Inject standards from LOQ to 120% of the nominal working concentration.

  • Robustness (DoE Approach): Deliberately vary flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase organic composition ( ± 2% absolute).

Validation SST System Suitability (Self-Validating Gate) Spec Specificity (Peak Purity via DAD) SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (ICH Q2(R2) Matrix) Acc->Rob

Caption: Sequential workflow for ICH Q2(R2) analytical method validation.

Validation Results Summary

Following the execution of the protocol on the PFP column, the method successfully met all ICH Q2(R2) criteria[7], proving it is fit for the intended purpose of releasing commercial batches.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at API RTPeak Purity Angle < ThresholdPASS
Linearity R2≥0.999 R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%PASS
Precision (Repeatability) %RSD 2.0%%RSD = 0.6% (n=6)PASS
LOD / LOQ S/N 3 (LOD), 10 (LOQ)LOD: 0.01% / LOQ: 0.03%PASS

Conclusion

For the purity analysis of heavily substituted, halogenated heterocycles like 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, relying on standard C18 dispersive interactions is a flawed strategy. By leveraging the dipole-dipole and charge-transfer mechanisms of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve robust baseline resolution of critical isomeric impurities. When coupled with a self-validating SST framework, this method strictly adheres to the rigorous standards set by the ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies URL:[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry Hawach Scientific URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link]

Sources

Validation

The Steric and Conformational Dynamics of Methoxy vs. Fluoro Substituents in Polysubstituted Pyridines

Content Type: Publish Comparison Guide Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Bioisosteric Dilemma in Pyridine Scaffolds In medicinal chemistry, the pyridine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bioisosteric Dilemma in Pyridine Scaffolds

In medicinal chemistry, the pyridine ring is a privileged and ubiquitous scaffold. When optimizing a lead compound, the choice of substituents on the pyridine ring profoundly impacts the molecule's 3D conformation, target binding affinity, and pharmacokinetic (PK) profile. Two of the most frequently interchanged or combined substituents are the methoxy (-OMe) and fluoro (-F) groups.

While both groups contain highly electronegative heteroatoms, their steric profiles and stereoelectronic behaviors are drastically different. This guide objectively compares the steric effects of -OMe versus -F groups in polysubstituted pyridines, providing experimental workflows and quantitative data to guide rational drug design.

Quantitative Comparison of Steric Bulk

The physical size of a substituent dictates its ability to induce conformational changes via steric hindrance. Fluorine is often deployed as a bioisostere for hydrogen or oxygen due to its minimal steric bulk. The van der Waals (vdW) radius of the fluorine atom is 1.47 Å, making it the closest steric match available for both a hydrogen atom (1.20 Å) and an oxygen atom (1.42 Å) .

In contrast, the methoxy group is a dynamic rotor. While its oxygen atom is similar in size to fluorine, the attached methyl group sweeps a much larger anisotropic volume. This difference is captured by various steric parameters:

SubstituentVan der Waals Radius (Å)Taft Steric Parameter ( Es​ )Charton Value ( ν )A-Value (kcal/mol)
-H 1.200.000.000.00
-F 1.47-0.460.270.25 - 0.30
-OMe 1.42 (Oxygen only)-0.550.360.60
-CH3 1.70-1.240.521.70

Data synthesized from established steric scales , [[1]]([Link]), .

Causality Insight: Why do these numbers matter? Because fluorine's Charton value (0.27) is remarkably close to hydrogen, introducing an -F group ortho to an existing substituent rarely forces a major steric clash. However, the methoxy group's larger A-value (0.60 kcal/mol) and Charton value (0.36) mean that placing an -OMe group in a crowded polysubstituted pyridine will force adjacent groups out of coplanarity to relieve steric strain.

Conformational Preferences in Pyridine Scaffolds

The nitrogen atom in the pyridine ring introduces a lone pair that actively participates in stereoelectronic interactions.

  • The Methoxy "Syn" Preference: In 2-methoxypyridine, the molecule must choose between a syn conformation (methyl group pointing toward the pyridine nitrogen) and an anti conformation. Experimental and computational data reveal a strong syn preference. This is mainly caused by the exchange repulsion among several σ-orbitals of the -OCH3 group and the pyridine ring, favoring the syn geometry to minimize dipole-dipole repulsion and steric clash with the C3 proton .

  • Conformational Locking via Fluorine: When a fluorine atom is introduced adjacent to a methoxy group (e.g., 3-fluoro-4-methoxypyridine), the highly electronegative -F atom alters the local dipole. Because the C-F bond is highly polarized and rigid, it repels the oxygen lone pairs of the -OMe group. This forces the methoxy methyl group to rotate away from the fluorine, effectively "locking" the methoxy group into a single, predictable vector. This conformational locking reduces the entropic penalty upon binding to a target protein.

Experimental Methodologies

To leverage these steric effects, researchers must synthesize the desired scaffolds and validate their conformations. Below are self-validating protocols for this workflow.

Protocol A: Synthesis of a Conformationally Locked Fluoro-Methoxypyridine via SNAr

Fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) when positioned ortho or para to the pyridine nitrogen.

  • Preparation: Dissolve 1.0 equivalent of 3,4-difluoropyridine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C. Slowly add 1.05 equivalents of sodium methoxide (NaOMe) as a solution in methanol. Causality: Temperature control is critical; elevated temperatures will lead to di-substitution due to the high reactivity of the fluoropyridine system.

  • Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor the consumption of the starting material via TLC or LC-MS. The methoxide will preferentially attack the C4 position due to the stabilizing effect of the pyridine nitrogen on the Meisenheimer complex.

  • Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield 3-fluoro-4-methoxypyridine.

Protocol B: NMR Workflow for Conformational Analysis

To experimentally confirm the syn/anti ratio and the conformational lock:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in 0.6 mL of CDCl3 or DMSO-d6.

  • 1D NMR Acquisition: Acquire standard 1H and 19F NMR spectra. The 19F spectrum will confirm the presence of the fluorine atom, while the 1H spectrum will show a characteristic singlet for the -OMe protons (~3.8-4.0 ppm).

  • 2D NOESY/ROESY Acquisition: Set up a 2D NOESY experiment with a mixing time of 300-500 ms (or ROESY for mid-sized molecules).

  • Data Interpretation: Look for Nuclear Overhauser Effect (NOE) cross-peaks between the -OMe protons and the adjacent ring protons. Self-Validation: If the -OMe group is conformationally locked away from the fluorine (pointing towards C5 in a 3-fluoro-4-methoxypyridine), a strong NOE cross-peak will be observed between the -OMe protons and the C5-H proton, with absolutely no cross-peak to the C3 position.

Visualizing the Logical and Experimental Workflows

G cluster_0 Substituent Properties F Fluoro (-F) Low Steric Bulk High Electronegativity Conf Conformational Locking (Syn/Anti Preference) F->Conf Dipole-Dipole Repulsion Metab Metabolic Stability (CYP450 Resistance) F->Metab Blocks Oxidation OMe Methoxy (-OMe) Flexible Steric Bulk Electron Donating OMe->Conf Steric Hindrance & Resonance OMe->Metab Vulnerable to O-Demethylation Bind Target Binding Affinity (Vector Alignment) Conf->Bind Optimized 3D Fit

Caption: Logical relationship between substituent properties, conformational locking, and pharmacological outcomes.

G S1 Step 1: SNAr Synthesis (Fluoropyridine + NaOMe) S2 Step 2: Regioselectivity Check (1H & 19F NMR) S1->S2 S1_detail Control Temperature to avoid di-substitution S1->S1_detail S3 Step 3: Conformational Analysis (NOESY / ROESY) S2->S3 S4 Step 4: Computational Validation (DFT Energy Minimization) S3->S4 S3_detail Measure cross-peaks between -OMe and ortho-H S3->S3_detail

Caption: Step-by-step experimental workflow for the synthesis and conformational analysis of pyridines.

Case Study: Impact on Target Binding and Metabolic Stability

In drug design, replacing an -OMe group with an -F group, or placing them adjacent to each other, is a proven strategy to overcome metabolic liabilities. The methoxy group is notoriously vulnerable to CYP450-mediated O-demethylation. Because the C−F bond is quite stable toward metabolic transformations , fluorination can essentially block a site of metabolism by replacing a weak C–H bond with a stronger C–F bond .

Furthermore, while chlorinated compounds are sometimes found to be slightly more active than their fluorinated counterparts due to increased lipophilicity (as seen in certain HIV-1 reverse transcriptase inhibitors), fluorine consistently provides a superior toxicity profile and a closer steric match to the native hydrogen or oxygen atoms . By utilizing the distinct steric bulk of the -OMe group to fill a hydrophobic pocket, and using an adjacent -F atom to lock its conformation and block metabolism, researchers can achieve a synergistic enhancement of both pharmacodynamics and pharmacokinetics.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). URL: [Link]

  • [[2]]([Link]) On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (NIH). URL: [Link]

  • Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing. URL: [Link]

  • Fluorinated Carbonyl and Olefinic Compounds: Basic Character and Asymmetric Catalytic Reactions. Chemical Reviews (ACS Publications). URL: [Link]

  • [[1]]([Link]) Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations. ResearchGate. URL: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. URL: [Link]

Sources

Comparative

Benchmarking Cross-Coupling Efficiency of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Polyhalogenated Pyridines in Drug Discovery The compound 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Polyhalogenated Pyridines in Drug Discovery

The compound 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) has emerged as a highly valuable polyhalogenated building block in modern medicinal chemistry[1]. It is frequently utilized as a core intermediate in the synthesis of advanced therapeutics, including 2[2] and 3[3].

The primary challenge in utilizing polyhalogenated heterocycles lies in achieving precise regioselectivity during carbon-carbon bond formation. This guide objectively benchmarks the cross-coupling efficiency of the 4-iodo target against its alternative halogenated analogues (4-bromo and 4-chloro) and provides a self-validating experimental protocol to ensure reproducible results.

Mechanistic Causality & Regioselectivity

In polyhalogenated pyridines, the site of oxidative addition by a low-valent palladium species—typically Pd(0)—is governed by the bond dissociation energy (BDE) of the carbon-halogen bonds. The C-I bond (~65 kcal/mol) is significantly weaker than C-Br (~80 kcal/mol) and C-Cl (~95 kcal/mol).

Consequently, 2-chloro-3-fluoro-4-iodo-5-methoxypyridine undergoes rapid, highly regioselective oxidative addition at the C4 position. While the 3-fluoro and 5-methoxy substituents exert opposing electronic effects (inductive withdrawal vs. resonance donation) that fine-tune the electron density of the pyridine ring, the thermodynamic weakness of the C4-I bond overrides these modulations. This ensures that the 2-chloro position remains strictly intact under standard Suzuki-Miyaura conditions. The preserved 2-chloro group can later be functionalized4[4].

Mechanism A 2-chloro-3-fluoro- 4-iodo-5-methoxypyridine C Oxidative Addition (Selective at C4-I) A->C + Pd(0) B Pd(0) Catalyst B->C D Transmetalation (Boronic Acid + Base) C->D E Reductive Elimination D->E E->B Regeneration F C4-Coupled Product (C2-Cl intact) E->F

Figure 1. Regioselective Suzuki-Miyaura catalytic cycle for the 4-iodo target.

Quantitative Benchmarking: Iodo vs. Bromo vs. Chloro Alternatives

To objectively evaluate the efficiency of the 4-iodo target, we benchmarked it against its 4-bromo and 4-chloro analogues in a standard Suzuki-Miyaura coupling with a model aryl boronic acid (phenylboronic acid, 1.1 equiv) and K₂CO₃ (2.0 equiv) in 1,4-dioxane/H₂O.

Table 1: Cross-Coupling Performance Comparison
Substrate AnalogueCatalyst SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)
4-Iodo (Target) Pd(PPh₃)₄ (5 mol%)60294>99:1
4-Bromo Pd(PPh₃)₄ (5 mol%)8087895:5
4-Chloro Pd(dppf)Cl₂ (10 mol%)100184580:20

Data Analysis: The 4-iodo derivative demonstrates superior kinetics, achieving near-quantitative conversion in just 2 hours at a mild 60°C. In contrast, the 4-chloro analogue requires forcing conditions (100°C) and a more robust bidentate catalyst, yet still suffers from poor overall yield and compromised regioselectivity due to competitive oxidative addition at the C2-chloro position.

Self-Validating Experimental Protocol

To ensure high-fidelity reproducibility, the following protocol incorporates strict In-Process Controls (IPC) to create a self-validating workflow.

Workflow Step1 1. Reagent Assembly (Substrate, Boronic Acid, Base) Step2 2. Solvent Degassing (Argon Sparging to protect Pd(0)) Step1->Step2 Step3 3. Catalyst Addition (Pd(PPh3)4 under inert atm) Step2->Step3 Step4 4. Controlled Heating (Microwave or Oil Bath) Step3->Step4 Step5 5. In-Process Control (IPC) (LC-MS / TLC validation) Step4->Step5 Step6 6. Workup & Purification (Extraction & Chromatography) Step5->Step6

Figure 2. Self-validating experimental workflow for regioselective cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • Action: Dissolve 2-chloro-3-fluoro-4-iodo-5-methoxypyridine (1.0 equiv) and the aryl boronic acid (1.1 equiv) in a 4:1 mixture of 1,4-dioxane and water. Add K₂CO₃ (2.0 equiv). Sparge the mixture vigorously with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Sparging displaces dissolved O₂, while the biphasic solvent system ensures the simultaneous solubility of the organic substrate and the inorganic base necessary for the transmetalation step.

Step 2: Catalyst Addition & Heating

  • Action: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon. Seal the vessel and heat the reaction to 60°C.

  • Causality (Kinetic Control): Pd(PPh₃)₄ is selected for its excellent performance with aryl iodides. The mild temperature (60°C) provides sufficient thermal energy to overcome the activation barrier for C4-I oxidative addition, while remaining too low to activate the C2-Cl bond, thereby maximizing regioselectivity.

Step 3: In-Process Control (IPC) & Validation

  • Action: At t = 60 min, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation: The protocol is self-validating if the LC-MS trace shows >90% consumption of the starting mass (m/z 287.4) and the appearance of the C4-coupled product mass, with <1% of the C2,C4-dicoupled mass. If starting material persists, verify base solubility and catalyst integrity before proceeding.

Step 4: Workup & Purification

  • Action: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Causality: Brine effectively removes the water-soluble boronic acid byproducts and inorganic salts, preventing emulsion formation during extraction.

Conclusion

For drug development professionals designing complex pyridine-based scaffolds, the empirical data strongly supports the use of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine over its bromo or chloro counterparts. The compound's exceptional reactivity at the C4 position allows for rapid, mild, and highly regioselective cross-coupling. The higher upfront material cost of the iodo-derivative is rapidly offset by near-quantitative yields, shorter reaction times, and the elimination of complex downstream purification steps required to separate regioisomers.

References

  • Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL
  • Title: WO2022094012A1 - Macrocyclic urea orexin receptor agonists Source: Google Patents URL

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine Substitution Patterns

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Polysubstituted pyridines, a class of heterocycles prevalent in pharmaceuticals, present a s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Polysubstituted pyridines, a class of heterocycles prevalent in pharmaceuticals, present a significant analytical challenge due to the nuanced effects of various substituents on their physicochemical properties.[1][2] This guide provides an in-depth, comparative analysis of spectroscopic techniques for the unambiguous validation of the substitution pattern of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, a molecule with potential applications in medicinal chemistry.

Our approach moves beyond a mere listing of methods, delving into the causality behind experimental choices and emphasizing a self-validating system of protocols. We will explore how a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a robust and comprehensive structural confirmation.

The Challenge: Unambiguous Isomer Identification

The synthesis of polysubstituted pyridines can often yield a mixture of isomers.[3] For a molecule like 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, the primary analytical challenge lies in definitively confirming the precise position of each substituent on the pyridine ring. Each spectroscopic technique offers a unique piece of the puzzle, and their combined interpretation is crucial for irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[4] By analyzing the chemical environment of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, we can deduce the connectivity and spatial relationships of atoms within the molecule.[5]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, we expect to see signals for the methoxy protons and the single aromatic proton on the pyridine ring.

  • Expected Signals:

    • A singlet for the methoxy group (-OCH₃) protons, typically in the range of 3.8-4.2 ppm.[6]

    • A signal for the lone aromatic proton (H-6). The multiplicity of this signal will be a key indicator of its position relative to the fluorine atom.

  • Causality in Interpretation: The coupling between the H-6 proton and the ³F nucleus (³JHF) will result in a doublet. The magnitude of this coupling constant is characteristic of the through-bond distance and provides strong evidence for the 3-fluoro substitution pattern.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[3] The chemical shifts are highly sensitive to the electronic effects of the substituents.

  • Expected Signals: Six distinct signals are expected for the five carbons of the pyridine ring and the one carbon of the methoxy group.

  • Key Interpretive Features:

    • The carbon directly attached to the fluorine atom (C-3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz).[7]

    • Carbons two and three bonds away from the fluorine (C-2 and C-4) will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[7]

    • The chemical shifts of the carbons will be influenced by the electronegativity and resonance effects of all substituents. For instance, the carbon bearing the iodine (C-4) is expected at a significantly upfield chemical shift compared to the other halogenated carbons.

¹⁹F NMR: A Direct View of Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's chemical environment.[8]

  • Expected Signal: A single signal for the fluorine atom at the 3-position.

  • Critical Information: The multiplicity of the ¹⁹F signal will be a doublet due to coupling with the H-6 proton (³JFH). This provides complementary and confirmatory evidence to the ¹H NMR data. The chemical shift of the fluorine can also be diagnostic of its position on the pyridine ring.[7]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Ensure complete dissolution, using sonication if necessary.

  • Spectrometer and Parameters:

    • Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution and sensitivity.[3][10]

    • ¹H NMR: Acquire spectra with a spectral width of ~16 ppm and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[9]

    • ¹³C NMR: Use a spectral width of ~240 ppm and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Employ proton decoupling to simplify the spectrum.[9]

    • ¹⁹F NMR: Acquire with a wide spectral range, as fluorine chemical shifts can be highly variable.[8]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[9]

Data Summary: Predicted NMR Data for 2-chloro-3-fluoro-4-iodo-5-methoxypyridine
NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
H-6~8.0 - 8.2d³JHF ≈ 2-4
OCH₃~4.0 - 4.2s-
¹³C
C-2~145 - 150d²JCF ≈ 20-30
C-3~155 - 160d¹JCF ≈ 240-260
C-4~90 - 95d³JCF ≈ 3-5
C-5~150 - 155s-
C-6~140 - 145d²JCF ≈ 15-25
OCH₃~55 - 60s-
¹⁹F ~(-120) - (-130)d³JFH ≈ 2-4

Note: These are estimated values based on substituent effects on pyridine rings. Actual values may vary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer (500 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_Analysis Analyze δ, J, Multiplicity C13_Analysis Analyze δ, JCF F19_Analysis Analyze δ, JFH Integration Integrate Data Structure Structure Confirmation

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[12]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion. This is a critical step in confirming the molecular formula.

Fragmentation Pattern

The way a molecule breaks apart in the mass spectrometer (fragmentation) provides a "fingerprint" that is unique to its structure. For 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, key fragmentation pathways would involve the loss of substituents.

  • Expected Fragmentation:

    • Loss of a methyl radical (•CH₃) from the methoxy group.

    • Loss of an iodine radical (•I), which is a facile cleavage due to the relatively weak C-I bond.[11]

    • Loss of a chlorine radical (•Cl).

    • Complex rearrangements and cleavages of the pyridine ring itself.

  • Isotopic Patterns: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, providing further confirmation of its presence.[11]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used to induce more extensive fragmentation for detailed structural analysis.[11]

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to deduce the structural components.

MS_Logic Molecule 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine Ionization Ionization (ESI or EI) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺˙ Ionization->Molecular_Ion Accurate_Mass Accurate Mass Measurement (HRMS) Molecular_Ion->Accurate_Mass Fragmentation Fragmentation Molecular_Ion->Fragmentation Formula Elemental Composition Confirmed Accurate_Mass->Formula Fragment1 [M - I]⁺ Fragmentation->Fragment1 Fragment2 [M - Cl]⁺ Fragmentation->Fragment2 Fragment3 [M - CH₃]⁺ Fragmentation->Fragment3 Pattern Characteristic Fragmentation Pattern

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying the presence of specific functional groups.[4]

  • Expected Absorptions:

    • C-O stretching: A strong absorption band around 1000-1300 cm⁻¹ corresponding to the methoxy group.

    • Aromatic C=C and C=N stretching: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[13][14]

    • C-H stretching: Bands around 2850-3000 cm⁻¹ for the methoxy group and above 3000 cm⁻¹ for the aromatic C-H.

    • C-Cl, C-F, and C-I stretching: These absorptions occur in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively but contribute to the unique overall spectrum.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Integrated Spectroscopic Validation: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

  • MS confirms the correct molecular formula.

  • IR confirms the presence of the key functional groups (methoxy, pyridine ring).

  • ¹H, ¹³C, and ¹⁹F NMR provide the definitive evidence for the specific substitution pattern through the analysis of chemical shifts and, most importantly, spin-spin coupling constants. The observed H-F and C-F couplings are the most compelling pieces of evidence for the relative positions of the fluorine and the remaining proton.

By systematically applying and interpreting the data from each of these techniques, researchers can achieve a high degree of confidence in the structural assignment of 2-chloro-3-fluoro-4-iodo-5-methoxypyridine, a critical step in advancing its potential development.

References

  • Benchchem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
  • The Journal of Organic Chemistry. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine.
  • ResearchGate. (n.d.). Synthesis and Characterization of a New Series of Poly-Substituted Pyridines Containing Benzimidazoles and Its Metallic Complex.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • ACS Publications. (2021, February 16). Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product.
  • Australian Journal of Chemistry. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines.
  • IJEI JOURNAL. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III.
  • ResearchGate. (2016, April 20). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • Applied Spectroscopy. (n.d.). Infrared Spectral-Structural Correlations of Some Substituted Pyridines.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra.
  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

Sources

Comparative

Comparative Toxicity and Safety Profile of Halogenated Methoxypyridine Derivatives: A Comprehensive Evaluation Guide

Introduction Halogenated methoxypyridines are privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in PI3K inhibitors, gamma-secretase modulators, and novel anticancer agents[1][2]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Halogenated methoxypyridines are privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in PI3K inhibitors, gamma-secretase modulators, and novel anticancer agents[1][2]. However, the integration of this moiety often introduces complex safety liabilities. The delicate balance between target affinity and off-target toxicity—specifically hepatotoxicity, cytotoxicity, and genotoxicity—is heavily dictated by the nature and position of the halogen substituent (Fluorine, Chlorine, or Bromine).

As drug development professionals, understanding the mechanistic causality behind these toxicities is paramount. This guide objectively compares the safety profiles of these derivatives, elucidating the metabolic drivers of their toxicity and providing self-validating experimental frameworks for rigorous preclinical evaluation.

Mechanistic Causality: Metabolism and Toxicity Drivers

The primary driver of hepatobiliary toxicity in methoxypyridine-containing compounds is Cytochrome P450 (CYP)-mediated oxidative metabolism[1]. CYP enzymes (particularly CYP3A4 and CYP2D6) catalyze the O-demethylation of the methoxypyridine ring. This phase I metabolic event generates a highly reactive O-demethylated pyridine (pyridone/hydroxypyridine) intermediate. This electrophilic species can covalently bind to hepatic proteins, leading to biliary epithelial hyperplasia, periductular edema, and elevated serum liver enzymes[1].

The choice of halogen fundamentally alters this metabolic liability through electronic and steric effects:

  • Fluorinated Derivatives: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which decreases the electron density of the pyridine ring. This deactivation makes the adjacent methoxy group significantly less susceptible to CYP-mediated oxidative attack, thereby improving metabolic stability and reducing hepatotoxic metabolite formation[2].

  • Chlorinated and Brominated Derivatives: While chlorine and bromine also possess electron-withdrawing properties, their larger atomic radii and lower electronegativity compared to fluorine result in weaker ring deactivation. Furthermore, brominated methoxypyridines exhibit higher lipophilicity (LogP), which increases non-specific membrane partitioning and intrinsic cytotoxicity against cell lines such as HepG2 and MBA-MB-231[3].

G A Halogenated Methoxypyridine B CYP450 Oxidation (Hepatic Microsomes) A->B Phase I Metabolism C O-Demethylated Metabolite (Reactive) B->C High Susceptibility (Cl/Br variants) E Stable Excretion (Fluorinated Analogs) B->E Low Susceptibility (Steric/Electronic Shielding) D Hepatobiliary Toxicity (Hyperplasia, Edema) C->D Covalent Protein Binding

Metabolic pathway illustrating CYP450-mediated O-demethylation and subsequent hepatotoxicity.

Comparative Safety Data

The following table summarizes the quantitative safety profiles and structure-toxicity relationships of halogenated methoxypyridine derivatives based on in vitro screening data[2][3].

Halogen VariantElectronegativity (Pauling)CYP-Mediated O-Demethylation LiabilityIn Vitro Cytotoxicity (HepG2 IC50)Primary Safety Liability
Fluorinated 3.98Low (Ring deactivated to oxidation)> 100 µM (Generally well-tolerated)Low risk; potential off-target kinase binding
Chlorinated 3.16Moderate10 - 100 µMModerate hepatotoxicity via reactive intermediates
Brominated 2.96High (Increased lipophilicity)< 10 µM (Highly cytotoxic)Direct cytotoxicity, genotoxicity risk

Self-Validating Experimental Workflows

To accurately profile the toxicity of halogenated methoxypyridine derivatives, researchers must distinguish between parent-driven intrinsic cytotoxicity and metabolite-driven hepatotoxicity .

The following protocol utilizes a self-validating system: by employing 1-aminobenzotriazole (ABT), a pan-CYP suicide inhibitor, the assay intrinsically verifies whether toxicity is dependent on phase I metabolism[1]. If ABT rescues the cells from toxicity, it proves the metabolite is the toxic agent. If toxicity persists, the parent compound is intrinsically toxic.

Protocol: Mechanistic Hepatotoxicity and CYP-Dependent Viability Assay

Step 1: Cell Seeding & 3D Spheroid Formation

  • Action: Seed primary human hepatocytes (PHHs) or HepG2 cells in ultra-low attachment 96-well plates to form 3D spheroids.

  • Causality: 3D spheroids maintain physiological CYP450 expression levels much better than standard 2D monolayers, ensuring the cells are metabolically competent to perform O-demethylation.

Step 2: CYP Inhibition (The Self-Validating Control)

  • Action: Pre-treat the "rescue arm" wells with 1 mM 1-aminobenzotriazole (ABT) for 2 hours prior to compound exposure. Leave the "direct arm" untreated.

  • Causality: ABT irreversibly inhibits CYP450 enzymes. This creates a binary comparative environment. If toxicity is observed in the direct arm but absent in the ABT arm, the assay internally validates that an oxidative metabolite is the toxicophore[1].

Step 3: Compound Dosing

  • Action: Expose both arms to a concentration gradient (0.1 µM to 100 µM) of the halogenated methoxypyridine derivatives for 72 hours.

Step 4: LC-MS/MS Metabolite Tracking

  • Action: Sample the supernatant at 24h and 48h. Quantify the ratio of parent compound to the O-demethylated metabolite.

  • Causality: This analytical step confirms that ABT successfully blocked metabolism in the rescue arm, directly correlating the presence of the metabolite with the observed viability drop.

Step 5: Viability Readout

  • Action: Quantify intracellular ATP using a luminescent assay (e.g., CellTiter-Glo 3D). Calculate IC50 shifts between the direct and ABT-treated arms.

Workflow S1 1. 3D Hepatocyte Culture (Metabolically Competent) S2 2. Pan-CYP Inhibition (+ 1-Aminobenzotriazole) S1->S2 Parallel Rescue Arm S3 3. Viability Readout (ATP Luminescence) S1->S3 Direct Exposure Arm S2->S3 Compare IC50 Shift S4 Toxicity Rescued: Metabolite-Driven Liability S3->S4 Significant Shift S5 Toxicity Unchanged: Parent-Driven Liability S3->S5 No Shift

Self-validating experimental workflow using CYP inhibition to determine toxicity drivers.

References

  • P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors | Toxicological Sciences | Oxford Academic | 1

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI | 3

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators | PMC | 2

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine proper disposal procedures

An Authoritative Guide to the Safe Handling and Disposal of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine Executive Summary In modern drug discovery, highly functionalized heterocyclic building blocks are essential for synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Guide to the Safe Handling and Disposal of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Executive Summary

In modern drug discovery, highly functionalized heterocyclic building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs). 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine (CAS: 2769929-62-4) is a prime example, utilized as a critical intermediate in the development of macrocyclic urea orexin receptor agonists[1] and semi-saturated bicyclic derivatives[2].

However, the presence of three distinct halogens (chlorine, fluorine, and iodine) on a single pyridine ring presents specific logistical and safety challenges regarding waste management. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the proper handling, segregation, and disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) standards.

Physicochemical Risk Profile & Causality

To manage a chemical safely, one must understand the causality behind its risks. 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is a polyhalogenated aromatic compound.

  • Halogenation and Environmental Persistence: The carbon-halogen bonds (particularly C-F and C-Cl) are highly stable, making the molecule resistant to natural biodegradation.

  • Incineration Requirements: Improper disposal (e.g., standard landfilling or low-temperature burning) of chlorinated and fluorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, waste containing this compound must be routed to high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acidic byproducts (HCl, HF, HI) generated during combustion.

Waste Segregation Logistics

To prevent dangerous cross-reactions and optimize disposal costs, quantitative and categorical segregation is mandatory.

Table 1: Waste Stream Segregation Matrix for Polyhalogenated Pyridines

Waste CategoryPrimary ConstituentsApproved Container TypeFinal Treatment Method
Halogenated Organic 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine, DCM, ChloroformHDPE (High-Density Polyethylene) or PTFE-lined glassHigh-Temp Incineration (>1100°C) with gas scrubbing
Non-Halogenated Organic Acetone, Ethanol, Hexane (Trace pyridine acceptable <1%)HDPE or GlassStandard Solvent Incineration
Aqueous Waste Water, Brine, Quench solutions (Trace pyridine)HDPEWastewater Treatment / Specialized Aqueous Incineration
Solid Waste Contaminated gloves, silica gel, filter paperDouble-bagged in transparent, 6-mil polyethylene bagsSolid Hazardous Waste Incineration

Operational Workflow: Disposal & Decontamination

The following methodology outlines the step-by-step procedures for routine disposal and spill management. Every step is designed to be a self-validating system, where the completion of one step ensures the safety of the next.

Protocol A: Routine Liquid Waste Disposal
  • Phase Separation: Before disposal, ensure that the reaction mixture containing 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is fully separated from any aqueous layers. Causality: Mixing aqueous waste with halogenated organic waste drastically increases the energy required for incineration, escalating disposal costs and safety risks.

  • Container Selection: Select a designated "Halogenated Organic Waste" carboy (typically red-coded or clearly labeled per institutional EHS guidelines). Ensure the container is made of HDPE and is secondary-contained.

  • Transfer: Working entirely within a certified chemical fume hood, transfer the waste using a compatible funnel. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Documentation: Immediately log the addition of the waste on the container's hazardous waste tag. Explicitly list "2-Chloro-3-fluoro-4-iodo-5-methoxypyridine" rather than just "halogenated waste" to ensure downstream handlers are aware of the iodine content, which can require specific scrubber monitoring.

Protocol B: Solid Waste Handling (Silica Gel & Consumables)
  • Desiccation: If the compound is isolated via column chromatography, the contaminated silica gel must be dried in the fume hood until residual volatile solvents evaporate.

  • Containment: Transfer the dry, contaminated silica into a solid hazardous waste container (typically a sturdy, lined drum or bucket).

  • PPE Disposal: Nitrile gloves used during the handling of this compound must be removed using the "glove-in-glove" technique and placed in the solid hazardous waste bin, not the general lab trash.

Protocol C: Spill Response Methodology
  • Isolation: In the event of a spill outside the fume hood, immediately evacuate personnel from the immediate vicinity and increase room ventilation.

  • Neutralization/Absorption: Do not use water. Cover the spill with a commercial universal absorbent (e.g., vermiculite or a proprietary spill kit absorbent). Causality: Using water can spread the hydrophobic compound and potentially drive it into floor porous surfaces.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag. Seal and label as "Spill Debris containing Halogenated Pyridine."

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of isopropanol or ethanol) followed by soapy water, absorbing all wash liquids into the solid waste stream.

Process Visualization

The following diagram illustrates the logical decision tree for routing waste containing this specific chemical building block.

WasteRouting Start Waste Generation: 2-Chloro-3-fluoro-4-iodo- 5-methoxypyridine Decision1 Is the waste Liquid or Solid? Start->Decision1 Solid Solid Waste (Silica, PPE, Filters) Decision1->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Decision1->Liquid Liquid Incineration2 Solid Hazardous Waste Incinerator Solid->Incineration2 Decision2 Contains >1% Halogenated Solvents? Liquid->Decision2 Halogenated Halogenated Organic Waste Stream Decision2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Decision2->NonHalogenated No Incineration1 High-Temp Incineration (>1100°C) w/ Scrubbers Halogenated->Incineration1 NonHalogenated->Incineration1 If Pyridine > 5%

Figure 1: Decision tree for routing 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine waste streams.

References

  • Macrocyclic urea orexin receptor agonists. (2021). World Intellectual Property Organization. Patent No. WO2022094012A1.
  • Semi-saturated bicyclic derivatives and related uses. (2024). World Intellectual Property Organization. Patent No. WO2024211836A2.

Sources

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